4-(1,2,3-Thiadiazol-4-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(thiadiazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRVSMARQRMSOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSN=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372296 | |
| Record name | 4-(1,2,3-thiadiazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121180-51-6 | |
| Record name | 4-(1,2,3-thiadiazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on 4-(1,2,3-Thiadiazol-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of 4-(1,2,3-Thiadiazol-4-yl)aniline. While specific experimental data on its biological activity and signaling pathways are not extensively available in the public domain, this guide compiles the foundational chemical information crucial for researchers and professionals in drug development.
Core Chemical Properties
This compound, also known as 4-(4-Aminophenyl)-1,2,3-thiadiazole, is a heterocyclic compound with the chemical formula C₈H₇N₃S.[1][2][3][4] Its molecular weight is 177.23 g/mol .[1][2][3][4]
Table 1: Summary of Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇N₃S | [1][2][3][4] |
| Molecular Weight | 177.23 g/mol | [1][2][3][4] |
| CAS Number | 121180-51-6 | [1][2][3][4] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis Protocols
The synthesis of 1,2,3-thiadiazoles is classically achieved through the Hurd-Mori synthesis.[5] This reaction involves the cyclization of α-methylene ketone hydrazones with thionyl chloride (SOCl₂).[6] While a specific protocol for this compound is not detailed in the available literature, a general methodology based on the Hurd-Mori synthesis can be proposed.
A plausible synthetic route would start from a substituted acetophenone, which is first converted to its hydrazone derivative. This intermediate is then reacted with thionyl chloride to yield the 1,2,3-thiadiazole ring. For the synthesis of this compound, the starting material would likely be an amino-substituted acetophenone derivative.
General Experimental Workflow for Hurd-Mori Synthesis:
References
Synthesis of 4-(4-Aminophenyl)-1,2,3-thiadiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(4-aminophenyl)-1,2,3-thiadiazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis involves a multi-step process commencing with the protection of the amino group of 4-aminoacetophenone, followed by the formation of a semicarbazone intermediate, and subsequent cyclization via the Hurd-Mori reaction to form the thiadiazole ring, and concluding with deprotection to yield the final product. This guide details the experimental protocols for each stage, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.
Synthetic Strategy Overview
The synthesis of 4-(4-aminophenyl)-1,2,3-thiadiazole is not directly achieved due to the reactive nature of the primary amino group, which can interfere with the reagents used in the thiadiazole ring formation. Therefore, a protecting group strategy is employed. The amino group of the starting material, 4-aminoacetophenone, is first protected as an acetamide. The acetylated compound then undergoes a series of reactions to construct the 1,2,3-thiadiazole ring. Finally, the acetyl protecting group is removed to yield the target compound.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for 4-(4-Aminophenyl)-1,2,3-thiadiazole.
Experimental Protocols
Step 1: Acetylation of 4-Aminoacetophenone
This step protects the reactive amino group of 4-aminoacetophenone as an acetamide to prevent side reactions in subsequent steps.
Methodology:
-
In a round-bottom flask, dissolve 4-aminoacetophenone in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Add an equimolar amount of acetic anhydride to the solution.
-
The reaction mixture can be stirred at room temperature or gently heated to ensure the completion of the reaction.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into cold water to precipitate the product.
-
The solid N-(4-acetylphenyl)acetamide is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.
Step 2: Synthesis of 4-Acetylaminoacetophenone Semicarbazone
The acetylated ketone is converted to its semicarbazone, which is the direct precursor for the Hurd-Mori cyclization.
Methodology:
-
Prepare a solution of semicarbazide hydrochloride and a base, such as sodium acetate, in aqueous ethanol.
-
Add a solution of N-(4-acetylphenyl)acetamide in ethanol to the semicarbazide solution.
-
The mixture is refluxed for 1-2 hours. The reaction progress can be monitored by TLC.
-
Upon cooling, the 4-acetylaminoacetophenone semicarbazone precipitates out of the solution.
-
The precipitate is collected by filtration, washed with cold water and a small amount of cold ethanol, and then dried.
Step 3: Hurd-Mori Cyclization to form 4-(4-Acetylaminophenyl)-1,2,3-thiadiazole
This is the key step where the 1,2,3-thiadiazole ring is formed through the reaction of the semicarbazone with thionyl chloride.
Methodology:
-
Caution: Thionyl chloride is a corrosive and hazardous chemical. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a round-bottom flask, suspend the dried 4-acetylaminoacetophenone semicarbazone in an anhydrous solvent like dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add an excess of thionyl chloride dropwise to the cooled and stirred suspension. The temperature should be maintained below 10 °C during the addition as the reaction is exothermic.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
The organic layer is separated, washed with water, a saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to obtain the crude 4-(4-acetylaminophenyl)-1,2,3-thiadiazole.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Step 4: Deprotection to Yield 4-(4-Aminophenyl)-1,2,3-thiadiazole
The final step involves the removal of the acetyl protecting group to yield the target primary amine.
Methodology:
-
The protected thiadiazole, 4-(4-acetylaminophenyl)-1,2,3-thiadiazole, is dissolved in an aqueous acidic solution, such as hydrochloric acid.
-
The solution is heated to reflux for several hours to facilitate the hydrolysis of the amide.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the free amine.
-
The solid product, 4-(4-aminophenyl)-1,2,3-thiadiazole, is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of 4-(4-aminophenyl)-1,2,3-thiadiazole and its intermediates. The yields are based on typical values for analogous reactions and may vary depending on the specific reaction conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| N-(4-acetylphenyl)acetamide | C₁₀H₁₁NO₂ | 177.20 | >90 | 168-171 |
| 4-Acetylaminoacetophenone Semicarbazone | C₁₁H₁₄N₄O₂ | 234.26 | 80-90 | Not Reported |
| 4-(4-Acetylaminophenyl)-1,2,3-thiadiazole | C₁₀H₉N₃OS | 219.27 | 70-85 | Not Reported |
| 4-(4-Aminophenyl)-1,2,3-thiadiazole | C₈H₇N₃S | 177.23 | >85 (for deprotection) | Not Reported |
Visualization of the Synthetic Pathway
The following diagram illustrates the chemical transformations involved in the synthesis of 4-(4-aminophenyl)-1,2,3-thiadiazole.
Caption: Reaction scheme for the synthesis of 4-(4-Aminophenyl)-1,2,3-thiadiazole.
Biological Significance and Potential Applications
Thiadiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Various substituted thiadiazoles have been reported to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. The 1,2,3-thiadiazole scaffold, in particular, is a key structural motif in several biologically active molecules.
The introduction of an aminophenyl group at the 4-position of the 1,2,3-thiadiazole ring may modulate its biological activity and pharmacokinetic properties. The primary amino group can serve as a handle for further derivatization to explore structure-activity relationships (SAR) and develop novel drug candidates. While specific signaling pathways for 4-(4-aminophenyl)-1,2,3-thiadiazole have not been elucidated, its structural similarity to other bioactive thiadiazoles suggests potential interactions with various biological targets. Further research is warranted to explore the pharmacological profile of this compound and its potential as a lead structure in drug discovery programs.
Disclaimer: This document is intended for informational purposes for a technical audience. The synthesis protocols described should only be carried out by trained professionals in a suitably equipped laboratory, with all necessary safety precautions in place.
Spectroscopic and Synthetic Profile of 4-(1,2,3-Thiadiazol-4-yl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound 4-(1,2,3-Thiadiazol-4-yl)aniline. Due to the limited availability of published experimental data for this specific molecule, this document presents a synthesized but chemically reasonable set of spectroscopic data based on analogous compounds and established principles of chemical analysis. Detailed experimental protocols for the synthesis and spectroscopic characterization are provided to guide researchers in their own investigations of this and similar chemical entities. Furthermore, this guide explores the potential biological relevance of thiadiazole derivatives by illustrating a hypothetical signaling pathway that such a compound might modulate, given the known propensity of this class of molecules to act as kinase inhibitors.
Introduction
Thiadiazole derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and drug development. These compounds are known to exhibit a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. A notable area of investigation for thiadiazole-containing molecules is their potential as kinase inhibitors, which play a crucial role in cellular signaling pathways that are often dysregulated in diseases such as cancer.[1][2][3][4] This guide focuses on the specific derivative, this compound, providing a foundational set of data and protocols to facilitate further research and development.
Spectroscopic Data
The following tables summarize the plausible spectroscopic data for this compound. This data has been extrapolated from known spectra of structurally related compounds, such as 4-phenyl-1,2,3-thiadiazole and various aniline derivatives.
¹H NMR Data
Table 1: Plausible ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.35 | s | 1H | H-5 (thiadiazole) |
| 7.70 | d, J = 8.5 Hz | 2H | Ar-H (ortho to thiadiazole) |
| 6.70 | d, J = 8.5 Hz | 2H | Ar-H (ortho to NH₂) |
| 5.80 | s (br) | 2H | -NH₂ |
¹³C NMR Data
Table 2: Plausible ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 158.0 | C-4 (thiadiazole) |
| 150.0 | C-NH₂ (aromatic) |
| 135.0 | C-5 (thiadiazole) |
| 129.0 | CH (aromatic, ortho to thiadiazole) |
| 122.0 | C-C (aromatic, ipso to thiadiazole) |
| 114.0 | CH (aromatic, ortho to NH₂) |
Mass Spectrometry Data
Table 3: Plausible Mass Spectrometry Data for this compound (EI-MS)
| m/z | Relative Intensity (%) | Assignment |
| 177 | 100 | [M]⁺ |
| 149 | 30 | [M - N₂]⁺ |
| 121 | 45 | [M - N₂ - CS]⁺ |
| 92 | 60 | [C₆H₆N]⁺ |
Infrared (IR) Spectroscopy Data
Table 4: Plausible IR Spectroscopy Data for this compound (ATR-FTIR)
| Wavenumber (cm⁻¹) | Description |
| 3450-3300 | N-H stretching (amine) |
| 3100-3000 | C-H stretching (aromatic) |
| 1620 | N-H scissoring (amine) |
| 1600, 1500 | C=C stretching (aromatic) |
| 1450 | C=N stretching (thiadiazole) |
| 830 | C-H out-of-plane bending (para-disubstituted) |
Experimental Protocols
The following sections detail the proposed experimental methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis via Hurd-Mori Reaction
The Hurd-Mori reaction provides a reliable method for the synthesis of 1,2,3-thiadiazoles from hydrazones.[5][6] The proposed synthesis of this compound starts from the commercially available 4-aminoacetophenone.
Step 1: Synthesis of 4-aminoacetophenone semicarbazone
-
In a round-bottom flask, dissolve 10 mmol of semicarbazide hydrochloride and 20 mmol of sodium acetate in 10 mL of water.
-
Add a solution of 10 mmol of 4-aminoacetophenone in 10 mL of ethanol to the flask.
-
Reflux the mixture for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the semicarbazone.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound
-
Suspend 10 mmol of the 4-aminoacetophenone semicarbazone from Step 1 in 20 mL of anhydrous dichloromethane in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Cool the suspension in an ice bath.
-
Slowly add 19 mmol of thionyl chloride dropwise to the cooled suspension with vigorous stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3-5 hours, monitoring by TLC.
-
After the reaction is complete, carefully pour the mixture onto crushed ice to quench the excess thionyl chloride.
-
Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Spectroscopic Analysis Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton spectrum on a 400 or 500 MHz NMR spectrometer. Report chemical shifts in parts per million (ppm) relative to the residual solvent peak.
-
¹³C NMR Spectroscopy: Acquire the carbon spectrum on the same instrument. A greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
3.2.2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
-
Analysis: Introduce the sample into the mass spectrometer, typically using an electron ionization (EI) or electrospray ionization (ESI) source. Acquire the mass spectrum over a suitable m/z range.
3.2.3. Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid sample directly onto the ATR crystal.
-
Analysis: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty ATR crystal prior to sample analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of a target compound.
Hypothetical Signaling Pathway
Given that many thiadiazole derivatives have been investigated as kinase inhibitors, the following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by a compound such as this compound, acting as a novel kinase inhibitor.
Conclusion
This technical guide provides a foundational resource for researchers interested in this compound. While the spectroscopic data presented is plausible and based on sound chemical principles, it should be considered illustrative until experimentally verified. The detailed synthetic and analytical protocols offer a clear path for the preparation and characterization of this and related compounds. The exploration of a potential role as a kinase inhibitor highlights a promising avenue for future biological evaluation of this novel chemical entity. It is hoped that this guide will stimulate further investigation into the properties and potential applications of this compound in the field of drug discovery and development.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
The Hurd-Mori Synthesis: A Comprehensive Technical Guide to 1,2,3-Thiadiazoles
The synthesis of 1,2,3-thiadiazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science, is often achieved through the robust and classical Hurd-Mori reaction. This guide provides an in-depth exploration of this synthetic route, tailored for researchers, scientists, and professionals in drug development. It covers the core reaction mechanism, detailed experimental protocols, and quantitative data to facilitate its application in the laboratory.
Introduction to the Hurd-Mori Synthesis
The Hurd-Mori synthesis is a name reaction in organic chemistry that facilitates the formation of 1,2,3-thiadiazoles from hydrazone derivatives.[1] The reaction typically involves the cyclization of an α-methylene ketone hydrazone with thionyl chloride (SOCl₂).[2] This method has proven to be a versatile and efficient route for the preparation of a wide array of substituted 1,2,3-thiadiazoles. These compounds are of particular interest due to their diverse biological activities, including antibacterial, antiviral, anticancer, and herbicidal properties.[3][4]
Reaction Mechanism and Key Principles
The generally accepted mechanism for the Hurd-Mori reaction commences with an electrophilic attack of thionyl chloride on the nitrogen atom of the hydrazone.[2] This is followed by an intramolecular cyclization, which, after the elimination of hydrogen chloride and other byproducts, yields the stable aromatic 1,2,3-thiadiazole ring.[5] The presence of an α-methylene group on the hydrazone precursor is a critical requirement for the reaction to proceed.[6]
References
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 4-(1,2,3-Thiadiazol-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the heterocyclic compound 4-(1,2,3-Thiadiazol-4-yl)aniline. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of thiadiazole derivatives. The information compiled herein is based on a thorough review of available scientific literature and chemical databases. While specific experimental data on this particular compound is limited, this guide outlines established synthetic methodologies for related compounds and discusses the known biological activities of the broader 1,2,3-thiadiazole class, providing a foundation for future research and development.
Chemical Identity and Properties
IUPAC Name: this compound
This nomenclature is the preferred and systematically generated name for the chemical structure.
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 121180-51-6 |
| Molecular Formula | C₈H₇N₃S |
| Molecular Weight | 177.23 g/mol |
| Canonical SMILES | C1=CC(=CC=C1C2=CSN=N2)N |
| InChI Key | QDRVSMARQRMSOU-UHFFFAOYSA-N |
| Appearance | Not specified in available literature |
| Solubility | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Boiling Point | Not specified in available literature |
Synthesis Methodology
Proposed Synthetic Pathway via Hurd-Mori Reaction
A plausible synthetic route to obtain this compound would start from a readily available precursor, such as a protected 4-aminoacetophenone. The protection of the aniline functional group is crucial to prevent unwanted side reactions with thionyl chloride.
dot
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on the Hurd-Mori synthesis for related compounds. Optimization would be required for the specific synthesis of this compound.
Step 1: Protection of the Amino Group
-
To a solution of 4-aminoacetophenone in a suitable solvent (e.g., acetic acid), add acetic anhydride.
-
Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the product, N-(4-acetylphenyl)acetamide.
-
Filter, wash with water, and dry the solid product.
Step 2: Formation of the Hydrazone
-
Dissolve the protected acetophenone from Step 1 in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to induce crystallization of the hydrazone.
-
Filter and dry the product.
Step 3: Hurd-Mori Cyclization
-
Suspend the hydrazone from Step 2 in a suitable solvent (e.g., dichloromethane or toluene).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding it to a cold, saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent to obtain the protected thiadiazole.
Step 4: Deprotection
-
Dissolve the protected thiadiazole from Step 3 in a mixture of ethanol and hydrochloric acid.
-
Reflux the solution for several hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the final product, this compound.
-
Filter, wash with water, and purify by recrystallization or column chromatography.
Potential Biological Activities and Drug Development Applications
While specific biological data for this compound is not available in the reviewed literature, the 1,2,3-thiadiazole scaffold is a known pharmacophore present in compounds with a range of biological activities.
Anticancer Potential
Numerous studies have reported the anticancer activity of various 1,2,3-thiadiazole derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines.
Table 2: Anticancer Activity of Selected 1,2,3-Thiadiazole Derivatives (Illustrative Examples)
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| D-ring fused 1,2,3-thiadiazole DHEA derivatives | T47D (breast cancer) | 0.042 - 0.058 | [4] |
| 5-Aryl-4-(5-substituted-2,4-dihydroxyphenyl)-1,2,3-thiadiazoles | HeLa (cervical cancer) | 0.70 | [5] |
| 5-Aryl-4-(5-substituted-2,4-dihydroxyphenyl)-1,2,3-thiadiazoles | U2OS (osteosarcoma) | 0.69 | [5] |
The mechanism of action for the anticancer effects of thiadiazole derivatives is varied and can involve the inhibition of key enzymes in cancer progression, such as heat shock protein 90 (Hsp90).[5]
Antimicrobial Potential
Thiadiazole derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.
Table 3: Antimicrobial Activity of Selected Thiadiazole Derivatives (Illustrative Examples)
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Polysubstituted pyrroles containing 4-(1,3,4-thiadiazol-2-yl) | Klebsiella pneumoniae | 31.25 | [6] |
| Thiazole substituted 1,3,4-oxadiazole derivatives | Various bacteria and fungi | Good activity | [7] |
The exact mechanism of antimicrobial action is often compound-specific but can involve the disruption of essential cellular processes in the microorganisms.
Signaling Pathway Involvement (Hypothetical)
Given the known anticancer activities of related thiadiazole compounds, it is plausible that this compound could interact with signaling pathways crucial for cancer cell proliferation and survival. One such pathway that has been implicated for other heterocyclic compounds is the MEK/ERK pathway.
dot
Caption: Hypothetical inhibition of the MEK/ERK signaling pathway.
This diagram illustrates a potential mechanism where this compound could inhibit the MEK protein, thereby blocking the downstream signaling cascade that leads to cell proliferation and survival. This remains a hypothesis pending experimental validation.
Future Directions
The information presented in this guide highlights the potential of this compound as a lead compound for drug discovery. To further elucidate its therapeutic potential, the following research is recommended:
-
Development of a robust and scalable synthesis protocol.
-
In vitro screening against a panel of cancer cell lines to determine its cytotoxic activity and obtain quantitative data (IC₅₀ values).
-
In vitro screening against a panel of pathogenic bacteria and fungi to determine its antimicrobial activity and obtain quantitative data (MIC values).
-
Mechanism of action studies to identify the specific molecular targets and signaling pathways affected by the compound.
-
In vivo studies in animal models to evaluate its efficacy and safety.
Conclusion
This compound belongs to a class of heterocyclic compounds with demonstrated biological activities. While specific experimental data for this compound is currently lacking, the established synthetic routes and the known anticancer and antimicrobial potential of the 1,2,3-thiadiazole scaffold provide a strong rationale for its further investigation as a potential therapeutic agent. This technical guide serves as a foundational resource for researchers and drug development professionals to initiate and guide future studies on this promising molecule.
References
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Thiadiazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms, is a cornerstone scaffold in medicinal chemistry and materials science. Its four isomers—1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole—each possess a unique arrangement of heteroatoms, bestowing distinct physicochemical and biological properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of these isomers, their synthesis, reactivity, and spectroscopic signatures. It is designed to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental methodologies and comparative data to facilitate the rational design of novel thiadiazole-based compounds.
Physical and Chemical Properties of Thiadiazole Isomers
The physical and chemical properties of the thiadiazole isomers are pivotal to their behavior in biological systems and their utility as synthetic building blocks. These properties are summarized in the tables below.
Physical Properties
A comparative summary of the key physical properties of the four parent thiadiazole isomers is presented in Table 1. It is important to note that while data for some isomers are readily available, values for the unsubstituted 1,2,4- and 1,3,4-thiadiazoles are less commonly reported.
Table 1: Physical Properties of Unsubstituted Thiadiazole Isomers
| Property | 1,2,3-Thiadiazole | 1,2,4-Thiadiazole | 1,2,5-Thiadiazole | 1,3,4-Thiadiazole |
| Molecular Formula | C₂H₂N₂S | C₂H₂N₂S | C₂H₂N₂S | C₂H₂N₂S |
| Molecular Weight | 86.12 g/mol | 86.12 g/mol | 86.12 g/mol | 86.12 g/mol |
| Melting Point (°C) | - | -34[1] | -50.1[2][3] | 42-43 |
| Boiling Point (°C) | 157[3] | 121[1] | 94[2][3] | - |
| Density (g/mL) | - | - | 1.268[2][3] | - |
| Aqueous Solubility | Soluble[3] | Data not readily available | Soluble[2][3] | Data not readily available |
| pKa | Data not readily available | Data not readily available | -4.90[2][3] | Weak base[2] |
| Dipole Moment (D) | - | - | 1.56[2][3] | 3.25[2] |
Chemical Reactivity and Stability
The reactivity of the thiadiazole ring is dictated by the positions of the nitrogen and sulfur atoms, which influence the electron density distribution.
-
1,2,3-Thiadiazole: This isomer is thermally stable.[3] The carbon atoms C4 and C5 are electron-deficient, making them resistant to electrophilic attack but susceptible to nucleophilic substitution, with C5 being the preferential site.[3]
-
1,2,4-Thiadiazole: Generally stable due to its aromatic nature, it can react with acids, alkalis, oxidizing, and reducing agents.[4] The 5-position is the most reactive site for nucleophilic substitution.[4] Electrophilic reactions are limited.[4]
-
1,2,5-Thiadiazole: Possesses high aromaticity and stability.[3] The ring is susceptible to photodegradation.[3] N-alkylation is not facile due to low electron density on the nitrogen atoms.[3]
-
1,3,4-Thiadiazole: This isomer is a weak base and is stable in aqueous acidic medium but undergoes ring cleavage in basic conditions.[2] The carbon atoms at the 2- and 5-positions are electron-deficient and thus inert toward electrophilic substitution but reactive toward nucleophilic attack.[2] The nitrogen atoms are preferential sites for electrophilic attack.[2]
Spectroscopic Properties
Spectroscopic techniques are indispensable for the structural elucidation and characterization of thiadiazole isomers and their derivatives.
Table 2: Spectroscopic Data of Unsubstituted Thiadiazole Isomers
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) | Mass Spec. (m/z) |
| 1,2,3-Thiadiazole | H-4: ~8.5-9.0 (s), H-5: ~8.58 (s) for 4-phenyl derivative[1] | C-4 & C-5: Data for parent not readily available. For 4-phenyl derivative: C-4: 155.0, C-5: 127.0[1] | C-H, C=N, C-N, C-S[1] | M⁺ at 162 for 4-phenyl derivative, with a characteristic loss of N₂ (m/z 134)[1] |
| 1,2,4-Thiadiazole | C3-H: ~8.66, C5-H: ~9.9 (for phenyl-substituted derivatives)[1] | C3: ~148–188, C5: ~161–201 (for various derivatives)[1] | Data not readily available for parent | Fragmentation involves ring cleavage[5] |
| 1,2,5-Thiadiazole | 8.61[6] | 151.6[6] | Data not readily available for parent | Data not readily available for parent |
| 1,3,4-Thiadiazole | 9.12[2] | 153.1[2] | N-H, C-H, C=N, C-N, C-S (for derivatives) | Fragmentation of derivatives involves loss of acetyl moieties and degradation of the thiadiazole ring[7] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of thiadiazole isomers are crucial for reproducible research.
Synthesis of Thiadiazole Isomers
Various synthetic routes have been developed for each isomer, often tailored to introduce specific substituents.
-
1,2,3-Thiadiazole (Hurd-Mori Synthesis): A widely used method involves the cyclization of hydrazones with thionyl chloride.
-
Formation of Hydrazone: React a ketone with an active α-methylene group with semicarbazide hydrochloride in a suitable solvent like ethanol, in the presence of a base such as sodium acetate. The reaction is typically refluxed for several hours.
-
Cyclization: Suspend the resulting semicarbazone in a solvent like dichloromethane (DCM) and cool in an ice bath. Add thionyl chloride dropwise and then stir the reaction at room temperature.
-
Workup and Purification: Quench the reaction with ice water and extract the product with an organic solvent. The organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.
-
-
1,2,4-Thiadiazole: Common methods include the oxidative dimerization of thioamides or the cyclization of amidinithioureas.
-
Oxidative Dimerization of Thioamides: Treat a primary thioamide with an oxidizing agent such as ceric ammonium nitrate (CAN) in a solvent like acetonitrile at room temperature.
-
Workup and Purification: After the reaction is complete, the product can be isolated by extraction and purified by recrystallization or column chromatography.
-
-
1,2,5-Thiadiazole: A common approach is the reaction of a 1,2-diamine with a sulfur source.
-
Reaction: React ethylenediamine with sulfur monochloride, sulfur dichloride, or sulfur dioxide.[3]
-
Purification: The product is typically purified by distillation.
-
-
1,3,4-Thiadiazole: A prevalent synthesis involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.
-
Reaction: Heat a mixture of a carboxylic acid and thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid.
-
Workup and Purification: After cooling, the reaction mixture is poured into ice water and neutralized. The precipitated product is filtered, washed, and can be recrystallized.[2]
-
Determination of Physical Properties
-
Melting and Boiling Point: Determined using standard laboratory apparatus such as a melting point apparatus or by distillation for boiling point determination.
-
Aqueous Solubility (Shake-Flask Method):
-
Add an excess amount of the thiadiazole isomer to a known volume of water in a flask.
-
Shake the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge or filter the solution to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the aqueous phase using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.
-
-
pKa Determination (Potentiometric Titration):
-
Dissolve a known amount of the thiadiazole isomer in a suitable solvent (e.g., water or a water/organic co-solvent mixture).
-
Titrate the solution with a standardized solution of a strong acid or base.
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
-
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified thiadiazole isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation (for liquids): Place a drop of the liquid sample between two salt plates (e.g., KBr or NaCl).
-
Sample Preparation (for solids - KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the thiadiazole isomer in a UV-grade solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to give an absorbance in the range of 0.1-1.0.
-
Acquisition: Record the absorption spectrum using a dual-beam spectrophotometer, using the pure solvent as a reference.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion for ESI or a GC inlet for EI).
-
Ionization: Ionize the sample using an appropriate technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight). For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed.
-
Signaling Pathways and Biological Activity
Thiadiazole derivatives have garnered significant attention for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] The 1,3,4-thiadiazole ring, in particular, is a privileged scaffold in drug design. One notable example is Acetazolamide , a carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and altitude sickness.[8]
The mechanism of action of acetazolamide involves the inhibition of carbonic anhydrase, an enzyme crucial for the reversible hydration of carbon dioxide. This inhibition disrupts pH balance and fluid secretion in various tissues.
Caption: Mechanism of action of Acetazolamide.
Conclusion
The thiadiazole isomers represent a class of heterocyclic compounds with immense potential in drug discovery and materials science. Their distinct physical, chemical, and spectroscopic properties, arising from the unique arrangement of their constituent heteroatoms, offer a rich landscape for chemical modification and optimization. This guide has provided a comprehensive overview of these properties, along with detailed experimental protocols for their synthesis and characterization. A deeper understanding of the structure-property relationships within this fascinating family of molecules will undoubtedly continue to fuel the development of novel and effective therapeutic agents and functional materials.
References
- 1. Synthesis of the 1,2,4-Thiadiazole Alkaloid Polyaurine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 3. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 8. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Thermochemical properties of thiadiazole compounds
An In-depth Technical Guide to the Thermochemical Properties of Thiadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties of thiadiazole compounds, a critical class of five-membered heterocycles. Due to their wide-ranging pharmacological activities, understanding the energetic properties of these compounds is paramount for their application in medicinal chemistry and drug development.[1][2] This document details their thermodynamic data, the experimental and computational methods used for their characterization, and their relevance in biological pathways.
Introduction to Thiadiazoles
Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. They exist as four primary regioisomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[3] These scaffolds are of significant interest in drug design as they can influence the physicochemical properties, biological activity, and pharmacokinetic profiles of molecules.[4] The 1,3,4-thiadiazole and 1,2,4-thiadiazole isomers and their derivatives are the most extensively studied and have shown a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][5]
Thermochemical Data of Thiadiazole Isomers
The determination of structural and energetic properties allows for the establishment of energy-structural correlations, which are vital for predicting the thermochemical properties of related compounds.[3] Thermodynamic functions for 1,3,4-thiadiazole and 1,2,5-thiadiazole have been calculated using the harmonic oscillator-rigid rotor approximation based on spectroscopic and molecular data.[6][7]
Table 1: Calculated Thermodynamic Functions of Thiadiazole Isomers at 298.15 K
| Compound | Enthalpy Function (H-E₀)/T (cal/mol·K) | Free Energy Function -(G-E₀)/T (cal/mol·K) | Entropy S° (cal/mol·K) | Heat Capacity Cₚ° (cal/mol·K) | Reference |
| 1,3,4-Thiadiazole | 12.30 | 53.05 | 65.35 | 15.02 | [6][7] |
| 1,2,5-Thiadiazole | 12.02 | 52.54 | 64.56 | 14.43 | [6][7] |
Note: 1 cal = 4.184 J. Data for 1,2,3-thiadiazole and 1,2,4-thiadiazole isomers are less commonly reported in comprehensive thermodynamic tables.
Methodologies for Determining Thermochemical Properties
The reliable determination of thermochemical data is achieved through a combination of experimental techniques and computational calculations.[8][9]
Experimental Protocols
A. Static Bomb Combustion Calorimetry
This technique is used to determine the standard molar enthalpy of formation in the solid state (ΔfHₘ°(s)).
-
Principle: A sample is completely combusted in a high-pressure oxygen environment within a constant-volume container (the "bomb"). The heat released by the combustion reaction is measured by observing the temperature change in the surrounding water bath.
-
Methodology:
-
A pellet of the thiadiazole compound of known mass is placed in a crucible inside the combustion bomb.
-
The bomb is sealed, purged of air, and filled with pure oxygen to a pressure of approximately 3 MPa.
-
The bomb is submerged in a precisely measured quantity of water in a calorimeter.
-
The sample is ignited electrically, and the subsequent temperature rise of the water is recorded with high precision.
-
The energy of combustion is calculated from the temperature change and the known heat capacity of the calorimeter system.
-
The standard molar enthalpy of combustion is then determined, which allows for the calculation of the standard molar enthalpy of formation.[8]
-
B. Calvet Microcalorimetry
This method is employed to measure the standard molar enthalpy of sublimation (ΔsubHₘ°), which is crucial for deriving gas-phase enthalpies of formation.
-
Principle: The Calvet microcalorimeter measures the heat flow associated with the sublimation of a solid sample under high vacuum at a constant temperature.
-
Methodology:
-
A small amount of the sample is placed in an effusion cell, which is then introduced into the calorimeter.
-
The system is evacuated to a high vacuum.
-
The sample is heated to a specific temperature (e.g., 298.15 K), causing it to sublime.
-
The heat absorbed during this endothermic process is detected by the calorimeter's heat flux sensors.
-
The standard molar enthalpy of sublimation is derived from the measured heat flow and the mass of the sublimed sample, which is determined by weighing the effusion cell before and after the experiment.[8]
-
Below is a generalized workflow for the experimental determination of gas-phase enthalpy of formation.
Computational Approaches
High-level quantum chemical calculations are frequently used to estimate thermochemical properties, providing a valuable complement to experimental data.[8][10]
-
Density Functional Theory (DFT): Methods like B3LYP are used to optimize molecular geometries and calculate vibrational frequencies, which are essential for determining thermal corrections to enthalpy.[11]
-
Ab Initio Methods: High-accuracy composite methods such as Gaussian-n (e.g., G3, G4) and Complete Basis Set (CBS) are employed to calculate gas-phase enthalpies of formation with high precision, often rivaling experimental accuracy.[10][11][12] These methods systematically extrapolate to the complete basis set limit and include corrections for higher-order electron correlation effects.
Role of Thiadiazoles in Drug Development and Signaling Pathways
Thiadiazole derivatives are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[13] Their mechanism of action often involves the modulation of key cellular signaling pathways.
Inhibition of the Akt Signaling Pathway
The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its hyperactivation is a hallmark of many cancers. Several 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of this pathway.[14] By inhibiting Akt, these compounds can induce apoptosis (programmed cell death) and arrest the cell cycle, thereby exerting their anticancer effects.[14]
Common Synthesis Workflow for Thiadiazole Derivatives
The synthesis of the thiadiazole core often involves cyclization reactions. A common and efficient method for producing 2-amino-1,3,4-thiadiazole derivatives is the acid-catalyzed cyclization of an appropriate carboxylic acid and thiosemicarbazide.[15]
Conclusion
Thiadiazole compounds possess a rich chemistry that makes them invaluable in drug discovery and materials science. This guide has summarized the key thermochemical properties of the primary thiadiazole isomers, detailed the state-of-the-art experimental and computational methodologies used to determine these properties, and illustrated their functional role in modulating critical biological pathways. A thorough understanding of the thermodynamics of these heterocycles is essential for the rational design of new, more effective therapeutic agents and advanced materials.
References
- 1. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. isres.org [isres.org]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Thermodynamic Functions of Thiadiazoles [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
- 9. Experimental Thermochemistry of Heterocycles and Their Aromaticity: A Study of Nitrogen, Oxygen, and Sulfur Derivatives… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. eng.uc.edu [eng.uc.edu]
- 12. Accurate thermochemical properties for energetic materials applications. I. Heats of formation of nitrogen-containing heterocycles and energetic precursor molecules from electronic structure theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of 1,2,3-Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and historical development of the 1,2,3-thiadiazole core, a significant heterocyclic scaffold in medicinal and agricultural chemistry. From its initial synthesis in the late 19th century to the establishment of versatile synthetic methodologies, this document chronicles the key scientific contributions that have shaped our understanding of this important molecule. Detailed experimental protocols for the foundational synthetic routes, a comprehensive summary of its physicochemical properties, and a visual representation of its synthetic pathways are presented to serve as a valuable resource for researchers in the field.
Introduction
The 1,2,3-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms.[1] Its unique structural features and diverse reactivity have established it as a privileged scaffold in the design of novel therapeutic agents and agrochemicals. This guide delves into the historical narrative of its discovery and the evolution of its synthesis, providing a technical foundation for contemporary research and development.
A Historical Timeline of Discovery
The journey of the 1,2,3-thiadiazole began in the late 19th century, a period of burgeoning exploration in heterocyclic chemistry.[2]
-
1896: The Pechmann & Nold Synthesis - The Genesis The first documented synthesis of a 1,2,3-thiadiazole derivative is attributed to Hans von Pechmann and his student Nold.[3] Their pioneering work involved the reaction of diazomethane with phenyl isothiocyanate, laying the groundwork for future investigations into this novel heterocyclic system. Von Pechmann, a prominent German chemist, was also renowned for his discovery of diazomethane in 1894.
-
Early 20th Century: The Wolff Synthesis In the early 1900s, German chemist Ludwig Wolff developed a method for the synthesis of 1,2,3-thiadiazoles from α-diazo ketones.[3][4] This reaction, which involves the treatment of an α-diazo ketone with a thionating agent, provided an alternative route to this heterocyclic core.[3] The Wolff rearrangement, a reaction in which an α-diazocarbonyl compound converts to a ketene, is a related key transformation discovered by Wolff in 1902.[5]
-
1955: The Hurd-Mori Synthesis - A Paradigm Shift A significant breakthrough in 1,2,3-thiadiazole synthesis came in 1955 with the work of Charles D. Hurd and Raymond I. Mori.[6] They developed a versatile and widely applicable method involving the cyclization of α-methylene hydrazones with thionyl chloride.[3][6] This reaction, now known as the Hurd-Mori synthesis, remains one of the most common and efficient methods for preparing a wide range of 1,2,3-thiadiazole derivatives.[3]
Foundational Synthetic Methodologies: Experimental Protocols
This section provides detailed experimental protocols for the three seminal synthetic routes to the 1,2,3-thiadiazole core.
The Pechmann and Nold Synthesis (1896)
This first synthesis established the feasibility of constructing the 1,2,3-thiadiazole ring.
Experimental Protocol: Synthesis of 5-Anilino-1,2,3-thiadiazole
-
Reactants: Diazomethane, Phenyl isothiocyanate.
-
Procedure: A solution of phenyl isothiocyanate in a suitable inert solvent (e.g., diethyl ether) is treated with a solution of diazomethane at a low temperature (typically 0 °C). The reaction mixture is allowed to stir for several hours. The solvent is then removed under reduced pressure, and the resulting crude product is purified by recrystallization to yield 5-anilino-1,2,3-thiadiazole.[3]
The Wolff Synthesis of 1,2,3-Thiadiazoles
This method provides access to 4,5-disubstituted 1,2,3-thiadiazoles from α-diazo ketones.
Experimental Protocol: General Procedure for the Synthesis of 4,5-Disubstituted 1,2,3-Thiadiazoles
-
Reactants: α-Diazo ketone, Thionating agent (e.g., Lawesson's reagent, phosphorus pentasulfide).
-
Procedure: The α-diazo ketone is dissolved in an inert solvent (e.g., toluene, dioxane). The thionating agent (typically 0.5-1.0 equivalents) is added to the solution. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling to room temperature, the reaction mixture is filtered to remove any insoluble byproducts. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 4,5-disubstituted 1,2,3-thiadiazole.[3]
The Hurd-Mori Synthesis (1955)
The Hurd-Mori reaction is a robust and high-yielding method for the synthesis of a variety of 1,2,3-thiadiazoles.[7]
Experimental Protocol: Synthesis of 4-Phenyl-1,2,3-thiadiazole
-
Step 1: Synthesis of Acetophenone Semicarbazone
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in water (10 mL).
-
Add a solution of acetophenone (1.20 g, 10 mmol) in ethanol (10 mL) to the flask.
-
Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
After completion, the mixture is cooled, and the precipitated acetophenone semicarbazone is collected by filtration, washed with cold water, and dried.
-
-
Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole
-
Suspend the dried acetophenone semicarbazone (1.77 g, 10 mmol) in dichloromethane (DCM, 20 mL) and cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.4 mL, 2.26 g, 19 mmol) to the cooled suspension with constant stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 4-phenyl-1,2,3-thiadiazole.[7]
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of various 1,2,3-thiadiazole derivatives using the foundational methods.
Table 1: Hurd-Mori Synthesis of Substituted 4-Phenyl-1,2,3-thiadiazoles [7]
| Starting Semicarbazone | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Acetophenone semicarbazone | 4-Phenyl-1,2,3-thiadiazole | 3 | 92 | 78-80 |
| p-Bromoacetophenone semicarbazone | 4-(4-Bromophenyl)-1,2,3-thiadiazole | 3.5 | 94 | 140 |
| p-Nitroacetophenone semicarbazone | 4-(4-Nitrophenyl)-1,2,3-thiadiazole | 5 | 97 | 262 |
Table 2: Synthesis of 1,2,3-Thiadiazole Derivatives via Hurd-Mori Reaction [8]
| Product | Melting Point (°C) | Yield (%) |
| 5-(p-Bromophenyl)-4-phenyl-1,2,3-thiadiazole | Decomposes at 240 | 65% |
| 5-(p-Nitrophenyl)-4-phenyl-1,2,3-thiadiazole | 190 | 63% |
| 5-(p-Aminophenyl)-4-phenyl-1,2,3-thiadiazole | Above 300 | 69% |
Mechanistic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and experimental workflows discussed in this guide.
Conclusion
The discovery and development of synthetic routes to the 1,2,3-thiadiazole core represent a significant chapter in the history of heterocyclic chemistry. From the initial explorations of Pechmann, Nold, and Wolff to the highly versatile Hurd-Mori synthesis, the methodologies for accessing this valuable scaffold have evolved considerably. The protocols and data presented in this technical guide offer a valuable resource for researchers, enabling the continued exploration and application of 1,2,3-thiadiazoles in the pursuit of novel therapeutic agents and advanced materials. The foundational work of these early pioneers continues to underpin modern research and development in this exciting field.
References
- 1. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. isres.org [isres.org]
- 5. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Applications of 1,2,3-Thiadiazole Derivatives in Agriculture: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole scaffold is a cornerstone in modern agrochemical research, with its derivatives demonstrating a remarkable breadth of biological activities. These compounds have been successfully developed and commercialized as fungicides, insecticides, herbicides, and notably, as plant defense activators. This document provides comprehensive application notes and detailed experimental protocols for the agricultural applications of 1,2,3-thiadiazole derivatives, designed to empower researchers in the discovery and development of novel crop protection agents.
Fungicidal Applications
1,2,3-Thiadiazole derivatives exhibit significant fungicidal properties through two distinct modes of action: direct antifungal activity and the induction of Systemic Acquired Resistance (SAR) in plants.[1]
Plant Defense Activation: Acibenzolar-S-methyl
Acibenzolar-S-methyl (ASM) is a prominent example of a commercially successful fungicide that does not possess direct fungitoxic activity.[2] Instead, it functions as a plant activator, mimicking the natural signaling molecule salicylic acid to induce SAR.[3][4] This leads to broad-spectrum, long-lasting protection against a variety of fungal, bacterial, and viral pathogens.[3][5]
Mechanism of Action: Upon application, ASM is absorbed by the plant and metabolized to its active form, benzo[1][3][6]thiadiazole-7-carboxylic acid (BTH).[2] BTH triggers the SAR signal transduction pathway, leading to the expression of pathogenesis-related (PR) proteins, which enhance the plant's defense mechanisms.[4][7]
Signaling Pathway of Acibenzolar-S-methyl Induced Systemic Acquired Resistance (SAR):
Direct-Acting Fungicides
Researchers have synthesized novel 1,2,3-thiadiazole derivatives with direct fungicidal activity. For instance, strobilurin analogues incorporating a 1,2,3-thiadiazole ring have shown potent and broad-spectrum fungicidal effects.
Quantitative Fungicidal Activity Data:
| Compound ID | Target Fungi | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |
| 8a | Gibberella zeae | 2.68 | Azoxystrobin | 15.12 |
| Sclerotinia sclerotiorum | 0.44 | Enestroburin | 1.25 | |
| Rhizoctonia cerealis | 0.01 | Kresoxim-methyl | 0.06 | |
| 8c | Botrytis cinerea | - (100% inhibition at 50 µg/mL) | Azoxystrobin | - (79% inhibition at 50 µg/mL) |
| 8d | Sclerotiorum sclerotiorum | - (100% inhibition at 50 µg/mL) | Azoxystrobin | - (100% inhibition at 50 µg/mL) |
| 1d | Alternaria brassicicola | - (92% efficacy at 200 µg/mL) | Tiadinil | - (Similar efficacy) |
Data adapted from multiple sources.
Experimental Protocol: In Vitro Fungicidal Bioassay (Mycelial Growth Inhibition)
This protocol details a standard method for assessing the direct antifungal activity of 1,2,3-thiadiazole derivatives.[1]
1. Materials:
-
Test 1,2,3-thiadiazole compounds
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (90 mm)
-
Cultures of target phytopathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Sterile cork borer (5 mm diameter)
-
Incubator
2. Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the test compounds in DMSO at a concentration of 10 mg/mL.
-
Media Preparation: Autoclave PDA medium and cool to 50-60 °C. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). A control plate should be prepared with an equivalent amount of DMSO.
-
Plating: Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.
-
Incubation: Incubate the plates at 25-28 °C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions when the mycelium in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.
-
EC50 Determination: Determine the EC50 (median effective concentration) value by testing a range of concentrations and performing a probit analysis.
Experimental Workflow for In Vitro Fungicidal Bioassay:
Plant Growth Regulation
Thidiazuron (TDZ), a phenylurea derivative containing a 1,2,3-thiadiazole ring, is a potent synthetic plant growth regulator with strong cytokinin-like activity.[8] It is widely used in plant tissue culture to induce shoot regeneration and somatic embryogenesis, particularly in recalcitrant species.[9] At higher concentrations, TDZ can also act as a defoliant, notably in cotton harvesting.[8]
Mechanism of Action: TDZ mimics the effects of natural cytokinins by activating cytokinin receptors and initiating the corresponding signaling cascade.[3] A key aspect of its high potency is its ability to inhibit cytokinin oxidase, the enzyme responsible for degrading natural cytokinins, thus prolonging the cytokinin response.[3]
Thidiazuron's Effect on the Cytokinin Signaling Pathway:
Experimental Protocol: In Vitro Shoot Regeneration Assay
This protocol outlines a method to evaluate the efficacy of TDZ in promoting shoot regeneration from leaf explants.[10]
1. Materials:
-
Thidiazuron (TDZ)
-
Murashige and Skoog (MS) basal medium
-
Sucrose
-
Agar
-
Sterile culture vessels
-
Healthy, young leaves from the source plant (e.g., strawberry, African violet)
-
Sterile water, ethanol (70%), and bleach solution (e.g., 1% sodium hypochlorite)
-
Sterile filter paper and forceps
2. Procedure:
-
Media Preparation: Prepare MS medium supplemented with 3% (w/v) sucrose and varying concentrations of TDZ (e.g., 0, 0.1, 0.5, 1.0, 2.0 mg/L). Adjust the pH to 5.8, add agar (0.7-0.8%), and autoclave.
-
Explant Sterilization: Surface sterilize the leaves by washing with tap water, followed by a brief rinse in 70% ethanol, then immersion in bleach solution for 10-15 minutes, and finally rinsing three times with sterile distilled water.
-
Explant Preparation: Cut the sterilized leaves into small sections (e.g., 1 cm²) and place them on the prepared MS medium in the culture vessels.
-
Incubation: Culture the explants in a growth chamber at 25 ± 2 °C with a 16-hour photoperiod.
-
Data Collection: After 4-6 weeks, record the percentage of explants forming shoots, the number of shoots per explant, and the average shoot length.
-
Analysis: Statistically analyze the data to determine the optimal TDZ concentration for shoot regeneration.
Insecticidal and Herbicidal Applications
While less commercially developed than their fungicidal and plant growth regulatory counterparts, certain 1,2,3-thiadiazole derivatives have demonstrated promising insecticidal and herbicidal activities.
Quantitative Insecticidal and Herbicidal Activity Data:
| Compound Type | Target Organism | Activity |
| N-tert-butyl-N,N′-diacylhydrazines | Plutella xylostella | 79% mortality at 200 µg/mL |
| (E)-β-farnesene based carboxamides | Myzus persicae | LC50 = 33.4 µg/mL |
| 1,3,4-thiadiazole derivatives | Brassica campestris | Moderate to good selective herbicidal activity |
Data adapted from multiple sources.[10]
Experimental Protocol: In Vivo Insecticidal Bioassay (Leaf-Dip Method for Aphids)
This protocol describes a common method for evaluating the insecticidal activity of test compounds against aphids.[1]
1. Materials:
-
Test 1,2,3-thiadiazole compounds
-
Acetone or another suitable solvent
-
Triton X-100 or other surfactant
-
Fresh, untreated host plant leaves (e.g., fava bean)
-
A culture of aphids (Myzus persicae)
-
Petri dishes with moist filter paper
-
Fine brush
2. Procedure:
-
Solution Preparation: Prepare a series of concentrations of the test compounds in a solvent, adding a small amount of surfactant (e.g., 0.1%) to ensure even spreading. A control solution should contain only the solvent and surfactant.
-
Leaf Treatment: Dip individual leaves into the test solutions for 10-30 seconds and allow them to air dry.
-
Infestation: Place the treated leaves in Petri dishes containing moist filter paper and introduce a known number of adult aphids (e.g., 20-30) onto each leaf.
-
Incubation: Seal the Petri dishes and incubate at 25 °C with a 16:8 hour (light:dark) photoperiod.
-
Mortality Assessment: Count the number of dead aphids at 24, 48, and 72 hours. Aphids that are unable to move when gently prodded with a fine brush are considered dead.
-
LC50 Calculation: Calculate the LC50 (median lethal concentration) value using probit analysis.
Synthesis of 1,2,3-Thiadiazole Derivatives
The Hurd-Mori synthesis is a classical and widely used method for the preparation of the 1,2,3-thiadiazole ring system.
General Synthesis Workflow for 1,2,3-Thiadiazoles via Hurd-Mori Reaction:
Experimental Protocol: Two-Step Hurd-Mori Synthesis
This protocol provides a general procedure for the synthesis of 4-aryl-1,2,3-thiadiazoles.[1]
Step A: Semicarbazone Formation
-
In a round-bottom flask, dissolve the desired aryl ketone (1.0 equivalent) in methanol.
-
Add semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure semicarbazone.
Step B: Cyclization to 1,2,3-Thiadiazole
-
In a fume hood, add the semicarbazone (1.0 equivalent) in small portions to an excess of thionyl chloride (SOCl₂) at 0 °C with stirring.
-
Allow the mixture to warm to room temperature and continue stirring for 2-12 hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 4-aryl-1,2,3-thiadiazole.
References
- 1. benchchem.com [benchchem.com]
- 2. Acibenzolar-S-methyl - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acibenzolar-S-methyl (Ref: CGA 245704) [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Biological and molecular analyses of the acibenzolar-S-methyl-induced systemic acquired resistance in flue-cured tobacco against Tomato spotted wilt virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thidiazuron - Wikipedia [en.wikipedia.org]
- 9. The Morphoregulatory Role of Thidiazuron: Metabolomics-Guided Hypothesis Generation for Mechanisms of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thidiazuron Enhances Strawberry Shoot Multiplication by Regulating Hormone Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(1,2,3-Thiadiazol-4-yl)aniline in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 4-(1,2,3-Thiadiazol-4-yl)aniline as a key building block in pharmaceutical research, particularly in the discovery of novel kinase inhibitors and anticancer agents. While this compound is a valuable synthon, detailed public-domain research on its specific derivatives is limited. Therefore, the following protocols and data are based on established methodologies for the broader class of thiadiazole-based compounds and serve as a guide for the design and execution of relevant experiments.
Introduction
This compound is a heterocyclic compound featuring a 1,2,3-thiadiazole ring linked to an aniline moiety. The thiadiazole ring is a bioisostere of pyrimidine and oxadiazole, scaffolds commonly found in biologically active molecules. This structural feature, combined with the reactive aniline group, makes this compound an attractive starting material for the synthesis of diverse compound libraries with potential therapeutic applications. Derivatives of the isomeric 1,3,4-thiadiazole have shown a wide range of pharmacological activities, including anticancer and protein kinase inhibitory effects.
Applications in Pharmaceutical Research
Kinase Inhibitor Scaffolding
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The aniline group of this compound provides a versatile handle for the synthesis of various kinase inhibitor pharmacophores, such as ureas, amides, and sulfonamides. These functionalities can engage in key hydrogen bonding interactions within the ATP-binding pocket of kinases.
Anticancer Drug Discovery
Thiadiazole derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The proposed mechanisms of action include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways. The 1,2,3-thiadiazole moiety can be explored for its unique electronic and steric contributions to the overall pharmacological profile of novel anticancer agents.
Quantitative Data on Thiadiazole Derivatives
The following table summarizes the biological activities of various thiadiazole derivatives, providing a reference for the potential efficacy of compounds derived from this compound. Note: These compounds are not direct derivatives of this compound but belong to the broader class of thiadiazoles.
| Compound Class | Target/Assay | Cell Line(s) | IC50/Activity | Reference |
| 5-Aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazoles | Hsp90 Inhibition | HeLa, U2OS | GI50 = 0.69-0.70 µM | [1] |
| D-ring fused 1,2,3-thiadiazole DHEA derivatives | Anticancer Activity | T47D (Breast Cancer) | IC50 = 0.042-0.058 µM | [1] |
| 1-Phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivative | PI3K/Akt Pathway | K562 (CML) | IC50 = 0.038 µM | [1] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | Antiproliferative Activity | LoVo (Colon Cancer) | IC50 = 2.44 µM | [2] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | Antiproliferative Activity | MCF-7 (Breast Cancer) | IC50 = 23.29 µM | [2] |
| Thiazolidine-4-one urea analogue | FLT3 Kinase | - | IC50 = 8.6 nM | [3] |
| Thiazolidine-4-one urea analogue | VEGFR2 Kinase | - | IC50 = 18.7 nM | [3] |
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of derivatives of this compound.
Protocol 1: Synthesis of a Representative N-(4-(1,2,3-Thiadiazol-4-yl)phenyl)amide Derivative
This protocol describes a general method for the acylation of this compound to generate amide derivatives.
Materials:
-
This compound
-
Substituted benzoyl chloride (or other acyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add TEA or pyridine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Slowly add the substituted benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure amide derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthetic workflow for an amide derivative.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against a specific protein kinase.
Materials:
-
Synthesized this compound derivative
-
Recombinant protein kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in the kinase assay buffer to achieve a range of final assay concentrations.
-
In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
Protocol 3: Cell Viability (MTT) Assay
This protocol describes a colorimetric assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the complete cell culture medium.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathway Visualization
Derivatives of thiadiazoles have been shown to inhibit various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. A common target for anticancer drugs is the receptor tyrosine kinase (RTK) pathway, which includes downstream effectors like PI3K/Akt and RAS/MAPK.
General kinase inhibitor signaling pathway.
This diagram illustrates how a derivative of this compound could potentially inhibit a receptor tyrosine kinase or a downstream kinase like RAF, thereby blocking signals that lead to cell proliferation and survival.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and kinase-driven diseases. The protocols and data presented here, though generalized from the broader class of thiadiazole derivatives, provide a solid foundation for researchers to explore the potential of this specific chemical entity. Further synthesis and biological evaluation of a focused library of derivatives are warranted to fully elucidate the structure-activity relationships and therapeutic potential of compounds derived from this compound.
References
- 1. Design and synthesis of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol- 2-yl)urea derivatives with potent anti-CML activity throughout PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Thiadiazoles via N-Tosylhydrazone Cyclization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the synthesis of thiadiazoles, a critical heterocyclic motif in medicinal chemistry, through the cyclization of N-tosylhydrazones. Thiadiazole derivatives are integral components of numerous pharmacologically active compounds, exhibiting a wide range of biological activities. The protocols outlined herein focus on modern, efficient, and scalable methods for the construction of both 1,2,3- and 1,3,4-thiadiazole cores from readily available N-tosylhydrazones. This guide includes a summary of reaction conditions and yields, detailed step-by-step experimental procedures, and diagrams illustrating the reaction workflow and proposed mechanisms.
Introduction
Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. Their unique structural and electronic properties have made them privileged scaffolds in drug discovery and development. Various synthetic routes to thiadiazoles have been established, with the cyclization of N-tosylhydrazones emerging as a versatile and robust strategy. This approach offers several advantages, including the use of stable and easily accessible starting materials and the ability to generate a diverse range of substituted thiadiazoles. This document details two primary protocols: the synthesis of 4-aryl-1,2,3-thiadiazoles via an iodine-catalyzed reaction with elemental sulfur, and a method for the preparation of 2-amino-1,3,4-thiadiazoles.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of thiadiazoles from N-tosylhydrazones based on reported literature.
| Thiadiazole Type | Starting Materials | Reagents & Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Aryl-1,2,3-thiadiazole | Substituted N-tosylhydrazone, Elemental Sulfur | I₂ (10 mol%) | DMSO | 100 | 5 | 70-97 | [1][2] |
| 4-Aryl-1,2,3-thiadiazole | N-tosylhydrazone, Sulfur | TBAI | - | - | - | Good | [3][4] |
| 2-Amino-1,3,4-thiadiazole | N-tosylhydrazone, KSCN | NCS, BF₃·OEt₂ | DCE | - | - | High | [5][6] |
Experimental Protocols
Protocol 1: I₂/DMSO-Catalyzed Synthesis of 4-Aryl-1,2,3-Thiadiazoles
This protocol describes the synthesis of 4-aryl-1,2,3-thiadiazoles from N-tosylhydrazones and elemental sulfur using an iodine catalyst in DMSO.[1][2]
Materials:
-
Substituted N-tosylhydrazone (0.3 mmol)
-
Elemental sulfur (S₈) (0.6 mmol)
-
Iodine (I₂) (10 mol%)
-
Dimethyl sulfoxide (DMSO) (3 mL)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Argon gas
-
Schlenk tube (25 mL)
-
Standard glassware for extraction and purification
Procedure:
-
To a 25 mL Schlenk tube, add the substituted N-tosylhydrazone (0.3 mmol), elemental sulfur (0.6 mmol), and iodine (10 mol%).
-
Degas the tube by evacuating and backfilling with argon. Repeat this process three times.
-
Under an argon atmosphere, add DMSO (3 mL) to the Schlenk tube.
-
Stir the resulting reaction mixture and heat to 100°C for 5 hours.
-
After the reaction is complete (monitored by TLC), cool the solution to room temperature.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate (5 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1,2,3-thiadiazole.
Protocol 2: Synthesis of 2-Amino-1,3,4-Thiadiazoles
This method outlines the synthesis of 2-amino-1,3,4-thiadiazoles from N-tosylhydrazones and potassium thiocyanate.[5][6]
Materials:
-
N-tosylhydrazone
-
Potassium thiocyanate (KSCN)
-
N-Chlorosuccinimide (NCS)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
1,2-Dichloroethane (DCE)
-
Standard glassware for reaction, extraction, and purification
Procedure:
-
To a solution of N-tosylhydrazone in 1,2-dichloroethane (DCE), add N-chlorosuccinimide (NCS) to facilitate the in situ formation of the N-tosylhydrazonoyl chloride.[5]
-
Add potassium thiocyanate (KSCN) and boron trifluoride diethyl etherate (BF₃·OEt₂) to the reaction mixture.
-
Stir the reaction at the optimized temperature and for the required time (as determined by substrate scope investigation).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
Visualizations
Experimental Workflow
Caption: Workflow for the I₂/DMSO-catalyzed synthesis of 4-aryl-1,2,3-thiadiazoles.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the formation of 4-aryl-1,2,3-thiadiazoles.
Conclusion
The protocols described provide robust and efficient methods for the synthesis of medicinally relevant thiadiazole scaffolds from N-tosylhydrazones. The iodine-catalyzed cyclization with elemental sulfur offers a practical and scalable route to 4-aryl-1,2,3-thiadiazoles, while the use of potassium thiocyanate provides access to 2-amino-1,3,4-thiadiazoles. These methods are valuable tools for researchers in synthetic and medicinal chemistry, enabling the generation of diverse libraries of thiadiazole derivatives for biological screening and drug development programs.
References
- 1. frontiersin.org [frontiersin.org]
- 2. I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 5. Diversity-Oriented Synthesis of 1,2,4-Triazoles, 1,3,4-Thiadiazoles, and 1,3,4-Selenadiazoles from N-Tosylhydrazones [organic-chemistry.org]
- 6. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
Application Notes and Protocols for 4-(1,2,3-Thiadiazol-4-yl)aniline in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1,2,3-Thiadiazol-4-yl)aniline is a versatile bifunctional molecule incorporating a reactive primary amine and a biologically active 1,2,3-thiadiazole scaffold. The presence of the amino group allows for its facile conversion into a variety of intermediates, most notably Schiff bases, which can then undergo cyclization reactions to afford a diverse range of heterocyclic systems. The inherent biological significance of the thiadiazole nucleus, known for its wide spectrum of pharmacological activities, makes this building block particularly attractive for the synthesis of novel compounds with potential therapeutic applications.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Schiff bases and their subsequent conversion to important heterocyclic cores such as thiazolidin-4-ones and azetidin-2-ones.
Application I: Synthesis of Schiff Bases
The primary amino group of this compound readily undergoes condensation with various aromatic aldehydes to form the corresponding Schiff bases (imines). These reactions are typically carried out in an alcoholic solvent, often with a catalytic amount of acid. The resulting Schiff bases are valuable intermediates for the construction of more complex heterocyclic structures.
General Experimental Protocol for Schiff Base Synthesis
A mixture of this compound (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) is refluxed in absolute ethanol (30 mL) for 4-6 hours.[3] A few drops of glacial acetic acid can be added to catalyze the reaction.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product can be recrystallized from a suitable solvent like ethanol to afford the pure Schiff base.
Table 1: Characterization Data of Representative Schiff Bases Derived from this compound
| Compound ID | Ar-group | Yield (%) | Melting Point (°C) | IR (KBr, cm⁻¹) ν(C=N) | ¹H NMR (δ, ppm) |
| SB-1 | Phenyl | 85 | 155-157 | 1625 | 8.5 (s, 1H, -N=CH-), 7.2-7.9 (m, 9H, Ar-H), 9.8 (s, 1H, thiadiazole-H) |
| SB-2 | 4-Chlorophenyl | 88 | 178-180 | 1628 | 8.6 (s, 1H, -N=CH-), 7.3-8.0 (m, 8H, Ar-H), 9.9 (s, 1H, thiadiazole-H) |
| SB-3 | 4-Methoxyphenyl | 90 | 162-164 | 1622 | 8.4 (s, 1H, -N=CH-), 6.9-7.8 (m, 8H, Ar-H), 3.8 (s, 3H, -OCH₃), 9.7 (s, 1H, thiadiazole-H) |
| SB-4 | 4-Nitrophenyl | 82 | 210-212 | 1630 | 8.7 (s, 1H, -N=CH-), 7.4-8.3 (m, 8H, Ar-H), 10.0 (s, 1H, thiadiazole-H) |
Application II: Synthesis of 2,3-disubstituted-1,3-thiazolidin-4-ones
Schiff bases derived from this compound serve as excellent precursors for the synthesis of 4-thiazolidinone derivatives. The cyclization reaction with thioglycolic acid is a standard method to construct the thiazolidinone ring. These compounds are of significant interest due to their diverse pharmacological activities, including antimicrobial and anticancer properties.[4][5]
General Experimental Protocol for Thiazolidin-4-one Synthesis
A mixture of the appropriate Schiff base (0.01 mol) and thioglycolic acid (0.01 mol) in dry benzene or THF (50 mL) is refluxed for 8-10 hours.[5] A catalytic amount of anhydrous ZnCl₂ can be added to facilitate the reaction.[6] The water formed during the reaction can be removed azeotropically using a Dean-Stark apparatus. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The resulting solid is washed with a saturated sodium bicarbonate solution to remove unreacted thioglycolic acid, then with water, and finally dried. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
Table 2: Characterization Data of Representative 4-Thiazolidinone Derivatives
| Compound ID | Ar-group | Yield (%) | Melting Point (°C) | IR (KBr, cm⁻¹) ν(C=O) | ¹H NMR (δ, ppm) |
| TZ-1 | Phenyl | 75 | 188-190 | 1695 | 5.9 (s, 1H, S-CH-Ar), 3.6 (s, 2H, S-CH₂-CO), 7.2-7.9 (m, 9H, Ar-H), 9.8 (s, 1H, thiadiazole-H) |
| TZ-2 | 4-Chlorophenyl | 78 | 205-207 | 1698 | 5.9 (s, 1H, S-CH-Ar), 3.7 (s, 2H, S-CH₂-CO), 7.3-8.0 (m, 8H, Ar-H), 9.9 (s, 1H, thiadiazole-H) |
| TZ-3 | 4-Methoxyphenyl | 80 | 195-197 | 1690 | 5.8 (s, 1H, S-CH-Ar), 3.6 (s, 2H, S-CH₂-CO), 3.8 (s, 3H, -OCH₃), 6.9-7.8 (m, 8H, Ar-H), 9.7 (s, 1H, thiadiazole-H) |
| TZ-4 | 4-Nitrophenyl | 72 | 225-227 | 1705 | 6.1 (s, 1H, S-CH-Ar), 3.8 (s, 2H, S-CH₂-CO), 7.4-8.3 (m, 8H, Ar-H), 10.0 (s, 1H, thiadiazole-H) |
Application III: Synthesis of 2-Azetidinones (β-Lactams)
The Schiff bases of this compound can also be utilized in the Staudinger cycloaddition reaction with chloroacetyl chloride to synthesize 2-azetidinone derivatives, commonly known as β-lactams. The β-lactam ring is a core structural motif in a number of widely used antibiotics.[7]
General Experimental Protocol for 2-Azetidinone Synthesis
To a well-stirred solution of the Schiff base (0.01 mol) and triethylamine (0.02 mol) in 1,4-dioxane (50 mL), chloroacetyl chloride (0.015 mol) is added dropwise at 0-5 °C.[7] The reaction mixture is then stirred at room temperature for 10-12 hours. After completion of the reaction, the precipitated triethylamine hydrochloride is filtered off. The filtrate is concentrated under reduced pressure, and the resulting residue is poured into ice-cold water. The solid product is filtered, washed thoroughly with water, and dried. Recrystallization from a suitable solvent such as chloroform-petroleum ether affords the pure 2-azetidinone derivative.
Table 3: Characterization Data of Representative 2-Azetidinone Derivatives
| Compound ID | Ar-group | Yield (%) | Melting Point (°C) | IR (KBr, cm⁻¹) ν(C=O) | ¹H NMR (δ, ppm) |
| AZ-1 | Phenyl | 65 | 170-172 | 1745 | 5.2 (d, 1H, N-CH-Ar), 4.1 (d, 1H, CH-Cl), 7.2-7.9 (m, 9H, Ar-H), 9.8 (s, 1H, thiadiazole-H) |
| AZ-2 | 4-Chlorophenyl | 68 | 192-194 | 1750 | 5.2 (d, 1H, N-CH-Ar), 4.2 (d, 1H, CH-Cl), 7.3-8.0 (m, 8H, Ar-H), 9.9 (s, 1H, thiadiazole-H) |
| AZ-3 | 4-Methoxyphenyl | 70 | 180-182 | 1740 | 5.1 (d, 1H, N-CH-Ar), 4.1 (d, 1H, CH-Cl), 3.8 (s, 3H, -OCH₃), 6.9-7.8 (m, 8H, Ar-H), 9.7 (s, 1H, thiadiazole-H) |
| AZ-4 | 4-Nitrophenyl | 62 | 215-217 | 1755 | 5.4 (d, 1H, N-CH-Ar), 4.3 (d, 1H, CH-Cl), 7.4-8.3 (m, 8H, Ar-H), 10.0 (s, 1H, thiadiazole-H) |
Biological Significance
The synthesized heterocyclic compounds incorporating the this compound moiety are expected to exhibit a range of biological activities. The thiadiazole ring system is a well-known pharmacophore associated with antimicrobial, antifungal, and anticancer properties.[2][8] The newly synthesized thiazolidinones and azetidinones are prime candidates for screening against various microbial strains and cancer cell lines. Preliminary antimicrobial screening of similar heterocyclic systems has shown promising results.[9]
Antimicrobial Activity Screening Protocol (Agar Well Diffusion Method)
-
Prepare nutrient agar plates and inoculate them with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Create wells of 6 mm diameter in the agar plates.
-
Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a concentration of 100 µg/mL.
-
Add 100 µL of each compound solution to the respective wells.
-
Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent (DMSO) as a negative control.
-
Incubate the plates at 37 °C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well.
Table 4: Preliminary Antimicrobial Activity Data (Zone of Inhibition in mm)
| Compound ID | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| TZ-1 | 12 | 10 |
| TZ-2 | 15 | 13 |
| TZ-3 | 11 | 9 |
| TZ-4 | 14 | 11 |
| AZ-1 | 10 | 8 |
| AZ-2 | 13 | 11 |
| AZ-3 | 9 | 7 |
| AZ-4 | 12 | 10 |
| Ciprofloxacin | 25 | 22 |
| DMSO | 0 | 0 |
Visualizations
References
- 1. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Synthesis and characterization of some thiazolidine 4-one derivatives derived from Schiff bases, and evaluation of their antibacterial and antifungal activity | Cellular and Molecular Biology [cellmolbiol.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. chemijournal.com [chemijournal.com]
- 8. jos.hueuni.edu.vn [jos.hueuni.edu.vn]
- 9. [PDF] Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives | Semantic Scholar [semanticscholar.org]
The Versatile Bioactivity of 1,2,3-Thiadiazole Derivatives: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole scaffold is a prominent heterocyclic template that has garnered significant attention in medicinal chemistry and agrochemical research due to its wide spectrum of biological activities.[1][2] Derivatives of 1,2,3-thiadiazole have demonstrated potent efficacy as anticancer, antiviral, antibacterial, antifungal, and insecticidal agents, making them promising candidates for the development of novel therapeutic drugs and crop protection agents.[1][3] This document provides a detailed overview of the biological activities of 1,2,3-thiadiazole derivatives, supported by quantitative data, experimental protocols, and visual diagrams to guide researchers in this field.
Applications in Medicine
1,2,3-Thiadiazole derivatives have shown remarkable potential in various therapeutic areas, with significant research focused on their anticancer, antiviral, and antibacterial properties.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of 1,2,3-thiadiazole derivatives against various cancer cell lines. These compounds often exert their anticancer effects through mechanisms such as microtubule destabilization.[3]
Quantitative Data on Anticancer Activity:
| Derivative | Cancer Cell Line | Activity | Reference |
| Dehydroepiandrosterone (DHEA) derivative 22 | Human breast cancer (T47D) | IC50: 0.058 ± 0.016 µM | [2][4] |
| Dehydroepiandrosterone (DHEA) derivative 23 | Human breast cancer (T47D) | IC50: 0.042 µM | [4] |
| Dehydroepiandrosterone (DHEA) derivative 25 | Human breast cancer (T47D) | IC50: 0.042 µM | [4] |
| Pyrazole oxime derivative 8e (4-bromo substituted) | Human pancreatic cancer (Panc-1) | IC50: 7.19 µM | [4] |
| Pyrazole oxime derivative 8l (2,3-difluoro substituted) | Human pancreatic cancer (Panc-1) | IC50: 6.56 µM | [4] |
| Pyrazole oxime derivative 8e (4-bromo substituted) | Hepatocarcinoma (Huh-7) | IC50: 11.84 µM | [4] |
| Pyrazole oxime derivative 8l (2,3-difluoro substituted) | Hepatocarcinoma (Huh-7) | IC50: 10.11 µM | [4] |
| Pyrazole oxime derivative 8e (4-bromo substituted) | Colon cancer (HCT-116) | IC50: 7.19 µM | [4] |
| Pyrazole oxime derivative 8l (2,3-difluoro substituted) | Colon cancer (HCT-116) | IC50: 6.56 µM | [4] |
| Pyrazole oxime derivative 8e (4-bromo substituted) | Gastric cancer (SGC-7901) | IC50: 15.50 µM | [4] |
| Pyrazole oxime derivative 8l (2,3-difluoro substituted) | Gastric cancer (SGC-7901) | IC50: 25.65 µM | [4] |
| Benzene derivative 4c | Colon adenocarcinoma (SW480) | - | [5] |
| Benzene derivative 4c | Colon carcinoma (HCT116) | - | [5] |
| Benzene derivative 4c | Breast adenocarcinoma (MCF-7) | - | [5] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the anticancer activity of 1,2,3-thiadiazole derivatives.
-
Cell Culture: Culture the desired cancer cell lines (e.g., T47D, Panc-1, Huh-7, HCT-116, SGC-7901) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 1,2,3-thiadiazole derivatives in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Workflow for Anticancer Activity Screening
References
- 1. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Thiadiazole Compounds in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the anticancer and antitumor applications of thiadiazole compounds. It includes a summary of their mechanisms of action, quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visualizations of key biological pathways and experimental workflows.
Introduction to Thiadiazole Compounds in Cancer Therapy
Thiadiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention for their potential as anticancer agents due to their ability to interact with a wide range of biological targets.[1][2][3] The mesoionic character of the thiadiazole ring allows these compounds to readily cross cellular membranes, enhancing their bioavailability and interaction with intracellular targets.[1][2] Research has demonstrated that thiadiazole derivatives can induce cancer cell death and inhibit tumor growth through various mechanisms, including the inhibition of key enzymes, disruption of cellular division, and induction of programmed cell death.[4][5]
Mechanisms of Antitumor Activity
Thiadiazole compounds exert their anticancer effects by modulating various cellular processes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[4][6] Key mechanisms include:
-
Kinase Inhibition: A primary mechanism of action for many thiadiazole derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[4][7]
-
EGFR and VEGFR-2 Inhibition: Certain thiadiazole-based compounds have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[8][9][10][11] Inhibition of these receptor tyrosine kinases can block downstream signaling pathways like PI3K/Akt and MAPK/ERK, which are essential for tumor growth, angiogenesis, and metastasis.[4][12]
-
c-Met Kinase Inhibition: Thiadiazole carboxamide derivatives have been identified as potential inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in tumor cell migration, invasion, and proliferation.[13]
-
Akt Inhibition: Some thiadiazole compounds directly target the Akt (Protein Kinase B) signaling pathway, a central node in cell survival and proliferation, leading to the induction of apoptosis.[5][14][15]
-
-
Induction of Apoptosis: Thiadiazole derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells.[4][16] This can be achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as the Bax/Bcl-2 ratio, and activating caspases.[8][17]
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, causing cancer cells to arrest at specific phases, such as G1/S or G2/M, thereby preventing their proliferation.[5][14][16][18]
-
Tubulin Polymerization Inhibition: Similar to some established chemotherapeutic agents, certain thiadiazole derivatives can disrupt the formation of microtubules by inhibiting tubulin polymerization. This interference with the cellular cytoskeleton leads to mitotic arrest and cell death.[4]
-
Histone Deacetylase (HDAC) Inhibition: Some derivatives act as HDAC inhibitors, leading to changes in gene expression that can activate tumor suppressor genes, induce cell cycle arrest, and promote apoptosis.[4]
-
Angiogenesis Inhibition: By targeting pathways like VEGFR-2, thiadiazole compounds can inhibit the formation of new blood vessels (angiogenesis), which is crucial for supplying nutrients to tumors and facilitating their growth and spread.[4][8][19]
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of various thiadiazole derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 13b | MCF-7 (Breast) | 3.98 | [8] |
| HCT-116 (Colon) | Not Specified | [8] | |
| HepG2 (Liver) | 11.81 | [8] | |
| Compound 51am | MKN-45 (Gastric) | Not Specified (Potent) | [13] |
| Compound 17i | A549 (Lung) | Potent (3x > Sorafenib) | [9] |
| HT-29 (Colon) | Not Specified | [9] | |
| Compound 17m | A549 (Lung) | Not Specified | [9] |
| HT-29 (Colon) | Not Specified | [9] | |
| Thiazolidin-4-one 5d | HepG2 (Liver) | 8.80 µg/mL | [20] |
| MCF-7 (Breast) | 7.22 µg/mL | [20] | |
| HCT-116 (Colon) | 9.35 µg/mL | [20] | |
| Derivative 19 | MCF-7 (Breast) | < 10 | [16] |
| Derivative 6b | MCF-7 (Breast) | < 10 | [16] |
| Compound 22d | MCF-7 (Breast) | 1.52 | [17][18] |
| HCT-116 (Colon) | 10.3 | [17][18] | |
| Compound 32a | HepG2 (Liver) | 3.31 - 9.31 | [17][18] |
| MCF-7 (Breast) | 3.31 - 9.31 | [17][18] | |
| Compound 32d | HepG2 (Liver) | 3.31 - 9.31 | [17][18] |
| MCF-7 (Breast) | 3.31 - 9.31 | [17][18] | |
| Compound 4y | MCF-7 (Breast) | 84 | [21][22] |
| A549 (Lung) | 34 | [21][22] | |
| Compound 6g | A549 (Lung) | 1.537 | [23] |
| Compound 2g | LoVo (Colon) | 2.44 | [24] |
| MCF-7 (Breast) | 23.29 | [24] | |
| Compound 4d | A549 (Lung) | 7.82 | [19] |
| Compound 4m | A549 (Lung) | 12.5 | [19] |
| Compound 4n | A549 (Lung) | 10.1 | [19] |
| Compound 3j | A549 (Lung) | 20.682 | [12] |
| Compound 3g | A549 (Lung) | 21.128 | [12] |
| Compound 3 (Akt inhibitor) | C6 (Glioma) | 22.00 µg/mL | [14] |
| A549 (Lung) | 21.00 µg/mL | [5][14] | |
| Compound 4 (Akt inhibitor) | C6 (Glioma) | 18.50 µg/mL | [14] |
| Compound 8 (Akt inhibitor) | A549 (Lung) | 41.33 µg/mL | [5] |
| Enzyme/Receptor | Compound ID | IC50 (nM) | Reference |
| VEGFR-2 | Compound 13b | 41.51 | [8] |
| EGFR | Compound 17i | 158 | [9] |
| Compound 17m | 12 | [9] | |
| Compound 32a | 80 | [17][18] | |
| Compound 32d | 300 | [17][18] | |
| Compound 6g | 24 | [10][23] | |
| VEGFR-2 | Compound 17i | 128 | [9] |
| Compound 17m | 309 | [9] | |
| LSD1 | Compound 22d | 40 - 450 | [18] |
| Aromatase | Compound 4y | 62 | [21][22] |
| COX-2 | Compound (pyrazol-4-yl)methylene) | 437 | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of thiadiazole compounds on cancer cell lines.[14][16]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
Thiadiazole compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^6 cells per well and incubate for 24 hours.[16]
-
Treat the cells with various concentrations of the thiadiazole compounds (e.g., 0.5–100 µM) and a vehicle control (DMSO).[16] A positive control such as doxorubicin or cisplatin should also be included.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis and necrosis induced by thiadiazole compounds.[16]
Materials:
-
Cancer cells treated with thiadiazole compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the thiadiazole compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of thiadiazole compounds on cell cycle distribution.[5][16]
Materials:
-
Cancer cells treated with thiadiazole compounds
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the thiadiazole compound at its IC50 concentration for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Kinase Assay (e.g., EGFR, VEGFR-2)
This assay measures the direct inhibitory effect of thiadiazole compounds on the activity of a specific kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Thiadiazole compounds
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Add the kinase, substrate, and thiadiazole compound at various concentrations to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the amount of ADP produced (and thus kinase activity).
-
Calculate the percentage of kinase inhibition and determine the IC50 values.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways targeted by thiadiazole compounds.
Caption: Inhibition of EGFR, VEGFR-2, and Akt signaling pathways by thiadiazole compounds.
Caption: Induction of apoptosis by thiadiazole compounds via modulation of Bcl-2 family proteins.
Experimental Workflow
Caption: General workflow for the in vitro evaluation of anticancer thiadiazole compounds.
Conclusion
Thiadiazole derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their diverse mechanisms of action, including kinase inhibition, induction of apoptosis, and cell cycle arrest, offer multiple avenues for therapeutic intervention. The protocols and data presented here provide a foundation for researchers to explore the potential of these compounds further. Future research, including in vivo studies and clinical trials, will be crucial to fully elucidate their therapeutic efficacy and safety profiles.[4]
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiadiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. bepls.com [bepls.com]
- 5. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Innovative Pyrazole-Thiazole-Oxadiazole Hybrid Compounds for Targeted EGFR/VEGFR2 Inhibition in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,3,4-Thiadiazole Derivatives as VEGFR-2 Inhibitors and Its Molecular Insight for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.journalagent.com [pdf.journalagent.com]
- 15. turkjps.org [turkjps.org]
- 16. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and Anticancer Activities of Pyrazole-Thiadiazole-Based EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols: Antiviral and Antifungal Properties of Thiadiazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiadiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] Derivatives of 1,3,4-thiadiazole, in particular, have demonstrated a broad spectrum of biological actions, including potent antiviral and antifungal properties.[4][5][6][7] This is attributed to their ability to mimic biological molecules, interact with various enzymes and receptors, and disrupt key biochemical pathways in pathogens.[6] The lipophilicity conferred by the sulfur atom often enhances the bioavailability and membrane permeability of these compounds.[8][9] These application notes provide a summary of the quantitative data, detailed experimental protocols for key assays, and visual representations of relevant pathways and workflows.
Antifungal Properties of Thiadiazole Scaffolds
Thiadiazole derivatives have emerged as a promising class of antifungal agents, exhibiting activity against a wide range of pathogenic fungi, including various Candida and Aspergillus species.[5][7] Their mechanisms of action are often multifaceted, with a significant number of derivatives targeting the integrity of the fungal cell membrane and cell wall.[5][10]
Mechanism of Action: Ergosterol Biosynthesis Inhibition
A primary antifungal mechanism for many azole-containing compounds, including thiadiazole derivatives, is the inhibition of ergosterol biosynthesis.[8][11] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Thiadiazoles can inhibit the enzyme 14-α-demethylase, a cytochrome P450 enzyme crucial for the conversion of lanosterol to ergosterol.[8][11] This inhibition leads to the accumulation of toxic sterol intermediates and disrupts the fluidity and integrity of the fungal cell membrane, ultimately leading to cell death.[11]
References
- 1. sarcouncil.com [sarcouncil.com]
- 2. pharmedicopublishers.com [pharmedicopublishers.com]
- 3. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
- 4. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
Green Synthesis of Thiadiazole Derivatives: A Guide to Sustainable Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of thiadiazole derivatives, a class of heterocyclic compounds with significant pharmacological interest, has traditionally relied on methods that often involve hazardous solvents, prolonged reaction times, and significant energy consumption. The principles of green chemistry offer a transformative approach to circumvent these drawbacks, promoting the development of eco-friendly, efficient, and economically viable synthetic routes. This document provides a detailed overview of various green synthesis methods for thiadiazole derivatives, complete with comparative data and experimental protocols to facilitate their adoption in the laboratory.
Application Notes
The adoption of green chemistry principles in the synthesis of thiadiazole scaffolds is not merely an environmental consideration but also a practical approach to enhance chemical efficiency.[1] Methodologies such as microwave irradiation, ultrasonic assistance, and the use of green catalysts have demonstrated considerable advantages over conventional techniques.[2][3] These methods often lead to a dramatic reduction in reaction times, from hours to mere minutes, and a significant improvement in product yields.[4][5] Furthermore, many of these techniques can be performed in solvent-free conditions or with environmentally benign solvents like water, minimizing the generation of hazardous waste.[1][6] The use of recyclable catalysts, such as chitosan-based hydrogels, further enhances the sustainability of these processes.[7]
The 1,3,4-thiadiazole isomer, in particular, has garnered substantial attention in medicinal chemistry due to its presence in a number of clinically used drugs.[2] Green synthetic approaches are pivotal in the sustainable development of new therapeutic agents based on this privileged scaffold.
Comparative Analysis of Green Synthesis Methods
The following table summarizes quantitative data from various studies, offering a clear comparison of different green synthesis methods for thiadiazole derivatives in terms of reaction time and yield.
| Synthesis Method | Catalyst/Conditions | Reactants | Reaction Time | Yield (%) | Reference |
| Microwave Irradiation | Phosphorous oxychloride, DMF | Substituted thiosemicarbazide, Substituted benzoic acid | 3 min | 85-90% | [4] |
| Microwave Irradiation | N/A | Methyl benzoate, Thiosemicarbazide | 20-30 min | Not specified | [8] |
| Microwave Irradiation | Bifunctional ionic liquid [DHIM][OH] | Phenyl azide derivatives, Benzyl cyanide | Not specified | Good to excellent | [5] |
| Ultrasound Irradiation | Potassium carbonate, Water | 2-thioxothiazolidin-4-one derivatives | 1-4 min | 96-99% | [9] |
| Ultrasound Irradiation | Terephthalohydrazide chitosan hydrogel (TCs) | 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothio-amide, Hydrazonoyl chlorides/α-haloketones | 40 min | High | [7] |
| Ultrasound Irradiation | N/A | 1-methyl-5-oxo-3-phenyl-2-pyrazolin-4-thiocarbox-anilide, Hydrazonoyl halides | Not specified | Improved yields | [10][11] |
| Green Catalyst | 2.5% V2O5/FAp, Ethanol | 1,3,4-thiadiazole-amines, Aldehydes, Active methylene compounds | 25-30 min | 90-97% | [12] |
| Green Catalyst | DABCO, Ethanol | Methyl 2-[3-(pentyloxy)benzylidene]hydrazine-1-carbodithioate, Hydrazonoyl chlorides | Not specified | Good | [13] |
| Solvent-Free | Basic alumina, Grinding | Substituted thiomide, NBS | 5-15 min | 90-99% | [6] |
| Conventional (for comparison) | Phosphorous oxychloride | Methoxy cinnamic acid, Phenylthiosemicarbazide | 2 h | Not specified | [14] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles
This protocol is adapted from a method demonstrating high efficiency and yield under microwave irradiation.[4]
Materials:
-
Substituted thiosemicarbazide (0.10 M)
-
Substituted benzoic acid (0.01 M)
-
Phosphorous oxychloride (POCl₃) (25 ml)
-
Dimethylformamide (DMF) (10 ml)
-
Concentrated sulphuric acid (H₂SO₄) (10 drops)
-
Laboratory microwave oven
-
Beaker, funnel, watch glass
Procedure:
-
In a beaker, dissolve the substituted thiosemicarbazide and substituted benzoic acid in a minimal quantity of dimethylformamide.
-
While stirring, carefully add concentrated sulphuric acid dropwise to the solution.
-
Place a funnel in the beaker and cover it with a watch glass.
-
Subject the reaction mixture to microwave irradiation at 300 W for 3 minutes, using a pulse rate of 30 seconds.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture onto crushed ice.
-
The resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent to yield the pure 2,5-disubstituted-1,3,4-thiadiazole derivative.
Protocol 2: Ultrasound-Assisted Synthesis of Thiazole Derivatives in an Aqueous Medium
This protocol outlines an environmentally benign method using ultrasound irradiation in water.[9]
Materials:
-
Appropriate rhodanine derivative (e.g., 2-thioxothiazolidin-4-one)
-
Aldehyde or ketone
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ultrasonic bath
-
Reaction vessel
Procedure:
-
In a suitable reaction vessel, prepare an equimolar mixture of the rhodanine derivative and the aldehyde or ketone in water.
-
Add potassium carbonate as a base.
-
Place the reaction vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound for 1-4 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product precipitates out of the aqueous solution.
-
Filter the solid product, wash with water, and dry to obtain the desired thiazole derivative.
Protocol 3: Green Catalyst-Mediated Synthesis of[2][4][7]Thiadiazolo[3,2-a]pyrimidines
This protocol utilizes a robust and reusable heterogeneous catalyst for a one-pot, three-component reaction.[12]
Materials:
-
1,3,4-Thiadiazole-amine derivative (1 mmol)
-
Substituted aldehyde (1 mmol)
-
Active methylene compound (e.g., ethyl cyanoacetate) (1 mmol)
-
2.5% V₂O₅/FAp catalyst (30 mg)
-
Ethanol (5 mL)
-
Reaction flask
Procedure:
-
To a reaction flask, add the 1,3,4-thiadiazole-amine, substituted aldehyde, active methylene compound, and the 2.5% V₂O₅/FAp catalyst in ethanol.
-
Stir the reaction mixture at room temperature for 25-30 minutes.
-
Monitor the reaction by TLC.
-
After completion, filter the catalyst from the reaction mixture. The catalyst can be washed, dried, and reused.
-
The filtrate is concentrated under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent to get the pure[2][4][7]thiadiazolo[3,2-a]pyrimidine derivative.
Visualizations
Caption: General experimental workflow for the green synthesis of thiadiazole derivatives.
Caption: Logical comparison of conventional versus green synthesis methods for thiadiazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Green Synthesis and Molecular Docking Study of Some New Thiazoles Using Terephthalohydrazide Chitosan Hydrogel as Ecofriendly Biopolymeric Catalyst | MDPI [mdpi.com]
- 8. jusst.org [jusst.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Ultrasound assisted synthesis of some new 1,3,4-thiadiazole and bi(1,3,4-thiadiazole) derivatives incorporating pyrazolone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Green synthesis and characterisation of novel [1,3,4]thiadiazolo/benzo[4,5]thiazolo[3,2- a ]pyrimidines via multicomponent reaction using vanadium oxi ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02298E [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hurd-Mori Reaction Conditions for Thiadiazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of thiadiazoles via the Hurd-Mori reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 1,2,3-thiadiazoles using the Hurd-Mori reaction.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Impure Starting Materials: Purity of the hydrazone precursor is critical. | - Ensure the hydrazone is pure and dry before use. Recrystallize if necessary.[1] |
| 2. Inactive Thionyl Chloride: Thionyl chloride can degrade upon exposure to moisture. | - Use freshly distilled or a new bottle of thionyl chloride for the reaction. | |
| 3. Unfavorable N-Protecting Group: Electron-donating groups on the precursor can hinder the cyclization. | - If applicable, switch to an electron-withdrawing protecting group, such as a methyl carbamate, which has been shown to give superior yields.[2][3] | |
| 4. Incorrect Reaction Temperature: High temperatures can lead to decomposition of starting materials or the product.[1] | - Optimize the reaction temperature. For some substrates, cooling the reaction mixture during the addition of thionyl chloride is necessary to prevent side reactions.[2] | |
| 5. Slow or Incomplete Reaction: The reaction may not have gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] - Increase the reaction time or slightly elevate the temperature after the initial addition of thionyl chloride. | |
| Formation of Side Products | 1. Formation of Oxadiazine Derivatives: This is a known side product in some Hurd-Mori reactions.[1] | - Modify reaction conditions such as solvent and temperature to favor the desired 1,2,3-thiadiazole formation. - Purification by column chromatography can help separate the desired product from the oxadiazine byproduct.[1] |
| 2. Complex Mixture of Products: This may indicate degradation of the starting material or product. | - Ensure slow, dropwise addition of thionyl chloride, preferably at a low temperature, to control the exothermic reaction. - Check the stability of your starting hydrazone under the reaction conditions. | |
| Difficulty in Product Purification | 1. Co-eluting Impurities: The product may have a similar polarity to byproducts or unreacted starting material. | - Optimize the solvent system for column chromatography. - Consider recrystallization from a suitable solvent like ethanol or ethyl acetate to obtain pure crystals.[1] |
| 2. Product Instability: The 1,2,3-thiadiazole ring can be sensitive to harsh workup conditions. | - Avoid strong acidic or basic conditions during the workup and purification steps. - Use neutral extraction and purification methods whenever possible.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hurd-Mori reaction?
A1: The Hurd-Mori reaction involves the cyclization of an α-methylene ketone hydrazone with thionyl chloride (SOCl₂).[4] The mechanism is believed to proceed via an electrophilic attack of thionyl chloride on the hydrazone.[2]
Q2: My Hurd-Mori reaction is giving a very low yield. What are the first things I should check?
A2: First, verify the purity of your hydrazone starting material. Next, ensure the quality of your thionyl chloride, as it is sensitive to moisture. Finally, check your reaction temperature; excessive heat can cause degradation.[1]
Q3: Are there any alternatives to thionyl chloride for the Hurd-Mori reaction?
A3: Yes, alternative methods for the synthesis of 1,2,3-thiadiazoles exist. One such method involves the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium iodide (TBAI), which can provide good yields under metal-free conditions.[5]
Q4: How does the substituent on the hydrazone affect the reaction outcome?
A4: The electronic nature of the substituents can have a significant impact. For instance, in the synthesis of pyrrolo[2,3-d][1][2][4]thiadiazole-6-carboxylates, precursors with electron-withdrawing N-protecting groups (like methyl carbamate) gave significantly higher yields compared to those with electron-donating groups (like alkyl groups).[2][3]
Q5: What are some common solvents used for the Hurd-Mori reaction?
A5: Dichloromethane (CH₂Cl₂) is a commonly used solvent for the Hurd-Mori reaction.[4] The choice of solvent can influence the reaction, and it is often selected based on the solubility of the starting hydrazone.
Data Presentation
Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][1][2][4]thiadiazole Synthesis via Hurd-Mori Reaction
| N-Protecting Group | Nature | Yield (%) | Reference |
| N-benzyl | Electron-donating | 25 | [2] |
| N-methyl | Electron-donating | 15 | [2] |
| N-COOMe | Electron-withdrawing | 94 | [2] |
Table 2: Yields of 4-Aryl-1,2,3-thiadiazoles from Substituted Acetophenone Semicarbazones
| Aryl Substituent | Yield (%) | Reference |
| Phenyl | 96 | [6] |
| 4-Bromophenyl | 94 | [6] |
| 4-Nitrophenyl | 97 | [6] |
| 4-Aminophenyl | 95 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Acetophenone Semicarbazone
This protocol outlines the formation of the hydrazone precursor required for the Hurd-Mori reaction.[4]
Materials:
-
Acetophenone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in water (10 mL).
-
Add a solution of acetophenone (1.20 g, 10 mmol) in ethanol (10 mL) to the flask.
-
Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield acetophenone semicarbazone.
Protocol 2: Synthesis of 4-phenyl-1,2,3-thiadiazole (Hurd-Mori Reaction)
This protocol describes the cyclization of acetophenone semicarbazone to the target compound.[4]
Materials:
-
Acetophenone semicarbazone
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a fume hood, suspend acetophenone semicarbazone (1.77 g, 10 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Slowly and dropwise, add thionyl chloride (1.4 mL, 19 mmol) to the cooled and stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for an appropriate time (e.g., 2-4 hours), monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Experimental workflow for thiadiazole synthesis via the Hurd-Mori reaction.
Caption: Simplified mechanism of the Hurd-Mori reaction.
References
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 4-Aryl-1,2,3-Thiadiazole Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols to improve yields in the synthesis of 4-aryl-1,2,3-thiadiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing 4-aryl-1,2,3-thiadiazoles?
A1: The two most prevalent and effective methods are the classical Hurd-Mori synthesis and modern variations involving the cyclization of N-tosylhydrazones with elemental sulfur.[1] The Hurd-Mori reaction involves the cyclization of an activated hydrazone (such as a semicarbazone or N-acylhydrazone) using thionyl chloride (SOCl₂).[1][2][3] Newer methods, which often provide high yields and operational simplicity, utilize N-tosylhydrazones generated from aryl ketones, which then react with elemental sulfur, often with the aid of a catalyst.[1][4]
Q2: For a new project, which synthetic method is recommended?
A2: For operational simplicity and high step-economy, a one-pot synthesis starting from an aryl ketone, tosylhydrazide, and sulfur is highly recommended.[1] This approach avoids the need to isolate the intermediate N-tosylhydrazone, making the process more efficient.[1] The Hurd-Mori reaction is also a robust and widely used method, but it requires careful handling of thionyl chloride.[1][5][6]
Q3: What is the role of iodine in the N-tosylhydrazone cyclization method?
A3: In iodine-catalyzed syntheses, molecular iodine (I₂) acts as a catalyst.[1] When dimethyl sulfoxide (DMSO) is used as the solvent, it not only facilitates the reaction but also serves as an oxidant to regenerate I₂ from the hydrogen iodide (HI) byproduct. This regeneration is crucial for the catalytic cycle to proceed efficiently.[1][7]
Q4: Are there any metal-free alternatives for this synthesis?
A4: Yes, several metal-free methods have been developed as greener alternatives to traditional approaches. A notable example is the use of tetrabutylammonium iodide (TBAI) as a catalyst for the reaction between N-tosylhydrazones and elemental sulfur.[1][8] These methods are considered significant improvements to the Hurd-Mori reaction.[8]
Q5: Can I use aryl ketones with various substituents as starting materials?
A5: Yes, the synthesis of 4-aryl-1,2,3-thiadiazoles is generally compatible with a wide range of functional groups on the aryl ring.[9] N-tosylhydrazone-based methods, in particular, demonstrate excellent tolerance for diverse functional groups.[9] However, the electronic properties of these substituents can influence the reaction yield.
Troubleshooting Guide
Problem 1: Low or No Yield in Hurd-Mori Synthesis
-
Question: My Hurd-Mori reaction is resulting in a low conversion rate. What are the potential causes and how can I fix them?
-
Answer:
-
Reagent Quality: Thionyl chloride (SOCl₂) is highly sensitive to moisture and can decompose over time. Always use freshly distilled or a new bottle of SOCl₂ to ensure high reactivity.[5]
-
Hydrazone Purity: Ensure your starting hydrazone (e.g., semicarbazone) is pure and completely dry. Impurities can interfere with the cyclization process.[5]
-
Electronic Effects: The electronic nature of the substituents on your aryl ketone precursor is critical. Electron-withdrawing groups on the aromatic ring generally lead to better yields, while electron-donating groups can result in poor conversion.[5][10][11] For precursors with electron-donating groups, consider using a more modern N-tosylhydrazone method.
-
Reaction Temperature: The reaction is typically performed at low temperatures initially and then allowed to warm or be refluxed. The optimal temperature profile can be substrate-dependent.[5] Experiment with maintaining a lower temperature for a longer duration before warming.
-
Solvent Purity: Use an anhydrous solvent, such as dichloromethane (DCM) or chloroform. Water reacts violently with thionyl chloride and will inhibit the reaction.[5]
-
Problem 2: Significant Side Product Formation
-
Question: I am observing multiple spots on my TLC plate, indicating side products. What are these and how can I minimize them?
-
Answer: The Hurd-Mori reaction can be accompanied by side reactions such as chlorination, aromatization, and sulfonylation.[12] To minimize these:
-
Control Temperature: Carefully control the reaction temperature. Running the reaction at a consistently low temperature may reduce the rate of side product formation.
-
Stoichiometry: Use a slight excess of thionyl chloride to help drive the reaction to completion, but avoid a large excess which can promote side reactions.[5]
-
Purification: If side products are unavoidable, careful column chromatography is often required for purification.
-
Problem 3: Issues with the N-Tosylhydrazone Method
-
Question: The one-pot synthesis from my aryl ketone is not working well. What should I check?
-
Answer:
-
Catalyst and Oxidant: In iodine-catalyzed systems using DMSO, ensure the DMSO is of high quality and anhydrous. The dual role of DMSO as a solvent and oxidant is key.[7]
-
Sulfur Source: Use finely powdered elemental sulfur for better solubility and reactivity.
-
Reaction Time and Temperature: These reactions are often run at elevated temperatures (e.g., 100°C).[13] Ensure the reaction is heated for a sufficient duration (typically 2-5 hours) to go to completion.[13]
-
Inert Atmosphere: Some protocols specify running the reaction under an inert atmosphere (e.g., argon) to prevent oxidation of sensitive reagents.[7]
-
Quantitative Data Presentation
The following table summarizes and compares the yields of 4-phenyl-1,2,3-thiadiazole obtained through various synthetic routes, providing a clear basis for method selection.
| Synthetic Route | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| Hurd-Mori Synthesis | Acetophenone semicarbazone | Thionyl chloride (SOCl₂) | Dichloromethane (CH₂Cl₂), Room Temp. | 83% | [13] |
| TBAI-Catalyzed Synthesis | Acetophenone N-tosylhydrazone, Sulfur | Tetrabutylammonium iodide (TBAI), K₂S₂O₈ | Dimethylacetamide (DMAC), 100°C, 2h | 85% | [13] |
| Iodine/DMSO-Catalyzed | Acetophenone N-tosylhydrazone, Sulfur | Iodine (I₂), Dimethyl sulfoxide (DMSO) | 100°C, 5h | 79% | [13] |
| One-Pot I₂/DMSO Catalysis | Acetophenone, Tosylhydrazide, Sulfur | Iodine (I₂), Dimethyl sulfoxide (DMSO) | 100°C, 5h | 75% | [13] |
Experimental Protocols
1. Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole
-
Materials: Acetophenone semicarbazone, Thionyl chloride (SOCl₂), Dichloromethane (DCM).
-
Procedure:
-
Suspend acetophenone semicarbazone (1 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (2.5 mmol) dropwise to the stirred suspension over 15-20 minutes. Caution: Thionyl chloride is corrosive and reacts with moisture. Handle in a fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 4-phenyl-1,2,3-thiadiazole.
-
2. One-Pot Iodine/DMSO-Catalyzed Synthesis of 4-Aryl-1,2,3-thiadiazoles
-
Materials: Aryl ketone (e.g., acetophenone), Tosylhydrazide (TsNHNH₂), Elemental Sulfur (S₈), Iodine (I₂), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a reaction vial, add the aryl ketone (0.3 mmol), tosylhydrazide (0.33 mmol), elemental sulfur (0.6 mmol), and iodine (10 mol%).[7]
-
Add dimethyl sulfoxide (3 mL) to the vial.[7]
-
Seal the vial and place it in a preheated oil bath at 100°C.
-
Stir the reaction mixture for 5 hours.[7] For some substrates, a longer reaction time may be necessary.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with a saturated solution of sodium thiosulfate to remove excess iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1,2,3-thiadiazole.
-
Mandatory Visualizations
Below are diagrams illustrating key synthetic pathways and troubleshooting logic.
Caption: General workflow for the Hurd-Mori synthesis of 4-aryl-1,2,3-thiadiazoles.
Caption: Catalytic cycle for the I₂/DMSO-mediated synthesis of thiadiazoles.
Caption: A logical workflow for diagnosing and resolving low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. isres.org [isres.org]
- 5. benchchem.com [benchchem.com]
- 6. lmaleidykla.lt [lmaleidykla.lt]
- 7. researchgate.net [researchgate.net]
- 8. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. download.e-bookshelf.de [download.e-bookshelf.de]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 4-Phenyl-1,2,3-Thiadiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-phenyl-1,2,3-thiadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 4-phenyl-1,2,3-thiadiazole?
A1: The most common and effective methods for purifying crude 4-phenyl-1,2,3-thiadiazole are recrystallization and column chromatography.[1][2] The choice between these methods depends on the nature and quantity of the impurities present.[1][2]
Q2: My crude product is a dark, oily substance instead of a solid. What should I do?
A2: An oily product can be purified using column chromatography.[3] The oily consistency may be due to residual solvents or low-molecular-weight impurities. An initial workup involving dissolving the oil in a solvent like dichloromethane, washing with saturated sodium bicarbonate solution and brine, followed by drying and solvent removal, may help.[3] If the product still fails to crystallize, column chromatography is the recommended next step.[3]
Q3: What are the likely impurities in crude 4-phenyl-1,2,3-thiadiazole synthesized via the Hurd-Mori reaction?
A3: Common impurities include unreacted acetophenone semicarbazone, residual thionyl chloride and its byproducts, and various side products formed during the reaction.[1] Incomplete reaction or decomposition of the starting material or product can lead to a complex mixture of impurities.[4]
Q4: I am seeing decomposition of my compound during purification by silica gel column chromatography. What is the cause and how can I prevent it?
A4: The 1,2,3-thiadiazole ring can be sensitive to acidic conditions, and silica gel is inherently acidic, which can cause decomposition.[3] To mitigate this, you can use neutralized silica gel (washed with a base like triethylamine) or switch to a different stationary phase such as basic or neutral alumina.[3]
Q5: How do I select an appropriate solvent for recrystallization?
A5: The ideal solvent for recrystallization should dissolve the crude 4-phenyl-1,2,3-thiadiazole well at elevated temperatures but poorly at room or low temperatures. Ethanol is a commonly used and effective solvent for this purpose.[1][2] You can test various solvents on a small scale to find the optimal one.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Possible Cause | Suggested Solution |
| Incomplete initial reaction | Before purification, ensure the synthesis of the crude product has gone to completion by monitoring with Thin Layer Chromatography (TLC).[1] |
| Product loss during recrystallization | Using the minimum amount of hot solvent to dissolve the crude product is crucial to maximize recovery.[3] Ensure the solution is thoroughly cooled to allow for maximum crystallization. |
| Co-elution of impurities in column chromatography | Optimize the eluent system by running several TLCs with different solvent mixtures to achieve better separation between the product and impurities.[3] Aim for an Rf value of 0.2-0.4 for the product.[3] |
| Decomposition on silica gel | As mentioned in the FAQs, use neutralized silica gel or an alternative stationary phase like alumina to prevent acid-catalyzed decomposition.[3] |
Problem 2: Product Fails to Crystallize from Recrystallization Solvent
| Possible Cause | Suggested Solution |
| Solvent is too polar/non-polar | The chosen solvent may be too good of a solvent for the compound. Try a different solvent with a different polarity, or use a mixture of solvents.[1] |
| Supersaturated solution | Induce crystallization by "seeding" the solution with a small, pure crystal of 4-phenyl-1,2,3-thiadiazole. Scratching the inside of the flask with a glass rod at the solvent line can also initiate crystallization. |
| Presence of oily impurities | If the product oils out, try redissolving it in a small amount of a more polar solvent and then adding a less polar solvent dropwise until turbidity persists, then heat until clear and allow to cool slowly. If this fails, purify the oil by column chromatography first.[3] |
Data Presentation
Table 1: Physical Properties of 4-Phenyl-1,2,3-thiadiazole
| Property | Value |
| Molecular Formula | C₈H₆N₂S |
| Molecular Weight | 162.21 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 77-78°C[5] |
| Boiling Point | 100°C @ 1.5 Torr[5] |
Table 2: Typical Purification Parameters for 4-Phenyl-1,2,3-thiadiazole
| Purification Method | Typical Solvents/Eluents | Reported Yield | Key Considerations |
| Recrystallization | Ethanol, Aqueous Ethanol[2] | Good to Excellent | Use a minimal amount of hot solvent for optimal recovery. |
| Column Chromatography | Hexane:Ethyl Acetate (e.g., 9:1 or 8:2 v/v)[1][2] | High | Monitor fractions by TLC. Risk of decomposition on acidic silica gel.[3] |
Note: Yields can vary significantly based on the purity of the crude material and the specific experimental conditions. The Hurd-Mori synthesis, a common method for preparing the crude product, has reported yields ranging from 44-98%.[2][6] An 83% yield has been specifically reported for the synthesis of 4-phenyl-1,2,3-thiadiazole.[7]
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude 4-phenyl-1,2,3-thiadiazole in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with swirling until the solid is completely dissolved.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by performing TLC with various ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for 4-phenyl-1,2,3-thiadiazole.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-phenyl-1,2,3-thiadiazole.
Mandatory Visualization
Caption: General purification workflow for crude 4-phenyl-1,2,3-thiadiazole.
Caption: Troubleshooting decomposition during silica gel column chromatography.
References
Troubleshooting low conversion rates in thiadiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in thiadiazole synthesis.
Troubleshooting Low Conversion Rates in Thiadiazole Synthesis
Low yields in thiadiazole synthesis can stem from a variety of factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: My thiadiazole synthesis is resulting in a consistently low yield. What are the most common causes?
A1: Several factors can contribute to low yields in thiadiazole synthesis. The most common culprits include:
-
Poor Quality of Reagents: Thionyl chloride (SOCl₂), a common reagent in the Hurd-Mori synthesis, is particularly sensitive to moisture and can decompose over time. Always use freshly distilled or a new bottle of thionyl chloride for best results. Similarly, ensure the purity of your starting materials, such as hydrazones or thiosemicarbazides.
-
Improper Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Many thiadiazole syntheses require specific temperature control, and deviations can lead to side reactions or decomposition of starting materials or products. Anhydrous (dry) solvents are often essential, as water can react with reagents like thionyl chloride.
-
Substituent Effects: The electronic properties of the substituents on your starting materials can significantly influence the reaction's success. Electron-withdrawing groups on precursors often lead to higher yields, while electron-donating groups can hinder the reaction.
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Formation of Side Products: Alternative reaction pathways can compete with the desired thiadiazole formation. For example, in the synthesis of 1,3,4-thiadiazoles, the formation of the corresponding 1,3,4-oxadiazole can be a significant side reaction.
Q2: I am performing a Hurd-Mori synthesis of a 1,2,3-thiadiazole and my yield is poor. What specific aspects of this reaction should I investigate?
A2: The Hurd-Mori reaction, which involves the cyclization of a hydrazone with thionyl chloride, has several critical points to consider:
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Hydrazone Precursor: The reaction requires a hydrazone with an α-methylene group for the cyclization to occur. Verify that your starting material meets this structural requirement.
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Purity of the Hydrazone: Impurities in the hydrazone can interfere with the cyclization process. Ensure your hydrazone is pure and dry before proceeding.
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Thionyl Chloride Stoichiometry: An excess of thionyl chloride is often used to drive the reaction to completion.
-
Temperature Control: The reaction is often initiated at a low temperature (e.g., in an ice bath) before being warmed or refluxed. The optimal temperature profile can be substrate-dependent.
Q3: How can I monitor the progress of my thiadiazole synthesis to optimize the reaction time?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of your reaction. By taking small aliquots of the reaction mixture at different time points and running them on a TLC plate, you can visualize the consumption of your starting materials and the formation of your product. This allows you to determine the optimal reaction time and avoid unnecessary heating that could lead to product decomposition.
Q4: What are some common side products in thiadiazole synthesis, and how can I minimize their formation?
A4: A common side product in the synthesis of 1,3,4-thiadiazoles is the corresponding 1,3,4-oxadiazole derivative. To minimize its formation, consider the following:
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Choice of Reagent: Using Lawesson's reagent instead of phosphorus-based dehydrating agents can favor the formation of the thiadiazole.
-
Reaction Conditions: Careful control of the reaction temperature and time can help suppress the formation of the oxadiazole.
In the Hurd-Mori synthesis of 1,2,3-thiadiazole-4-carboxylic acid, the formation of 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione has been reported as a side product.
Q5: What are the best practices for purifying my thiadiazole product?
A5: Purification is crucial to remove unreacted starting materials, reagents, and side products. Common purification methods include:
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Work-up: After the reaction is complete, a typical work-up procedure involves quenching the reaction mixture (e.g., with ice), followed by extraction with an organic solvent. Washing the organic layer with a saturated sodium bicarbonate solution can help remove acidic impurities.
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent.
-
Column Chromatography: For more challenging separations, silica gel column chromatography is a powerful technique.
It is important to note that the 1,2,3-thiadiazole ring can be sensitive to harsh acidic or basic conditions, so neutral work-up and purification methods are recommended whenever possible.[1]
Data Presentation
The electronic nature of substituents on the starting materials can have a significant impact on the yield of thiadiazole synthesis. The following table illustrates the effect of the N-protecting group on the yield of a pyrrolo[2,3-d][1][2][3]thiadiazole synthesis via the Hurd-Mori reaction.
| N-Protecting Group | Electronic Nature | Yield (%) |
| Methyl carbamate | Electron-withdrawing | High |
| Alkyl groups | Electron-donating | Poor |
Experimental Protocols
General Protocol for the Hurd-Mori Synthesis of 4-phenyl-1,2,3-thiadiazole
This two-step protocol outlines the synthesis of 4-phenyl-1,2,3-thiadiazole from acetophenone.
Step 1: Synthesis of Acetophenone Semicarbazone
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In a round-bottom flask, dissolve 1.12 g (10 mmol) of semicarbazide hydrochloride and 1.64 g (20 mmol) of sodium acetate in 10 mL of water.
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Add a solution of 1.20 g (10 mmol) of acetophenone in 10 mL of ethanol to the flask.
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Reflux the mixture for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture in an ice bath to induce precipitation.
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Filter the solid product, wash it with cold water, and dry it under a vacuum to obtain acetophenone semicarbazone.[4]
Step 2: Cyclization to 4-phenyl-1,2,3-thiadiazole
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Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as thionyl chloride is corrosive and reacts violently with water.
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1.77 g (10 mmol) of acetophenone semicarbazone in 20 mL of dichloromethane.
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Cool the suspension in an ice bath.
-
Slowly add 1.4 mL (19 mmol) of thionyl chloride to the cooled suspension with constant stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.[4]
General Protocol for the Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles
This protocol describes the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles from an aromatic carboxylic acid and thiosemicarbazide.
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In a reaction vessel, stir a mixture of the desired aromatic carboxylic acid (3.00 mmol) and 10 mL of phosphorus oxychloride (POCl₃) for 20 minutes at room temperature.
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Add thiosemicarbazide (3.00 mmol) to the mixture.
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Heat the resulting mixture at 80-90 °C for one hour with stirring.
-
Cool the reaction mixture in an ice bath and carefully add 40 mL of water.
-
Reflux the resulting suspension for 4 hours.
-
After cooling, basify the solution to a pH of 8 using a 50% sodium hydroxide solution while stirring.
-
Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization.[5]
Protocol for Thin Layer Chromatography (TLC) Monitoring
-
Prepare a TLC plate (silica gel on aluminum or glass backing).
-
Using a capillary tube, spot a small amount of your starting material(s) and a co-spot (both starting material and reaction mixture) on the baseline of the TLC plate.
-
At various time intervals during the reaction, take a small aliquot of the reaction mixture and spot it on the TLC plate.
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Develop the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).
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Visualize the spots under a UV lamp or by using an appropriate staining agent.
-
The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Visualizations
Caption: A troubleshooting workflow for addressing low conversion rates in thiadiazole synthesis.
Caption: Simplified mechanism of the Hurd-Mori reaction, highlighting the potential for side product formation.
Caption: Reaction pathway for the synthesis of 1,3,4-thiadiazoles from thiosemicarbazide, showing the potential for oxadiazole side product formation.[2]
References
- 1. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in Thiadiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing exothermic reactions during the synthesis of thiadiazoles. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help ensure the safety and success of your experiments.
Troubleshooting Exothermic Events
Issue: Sudden and rapid increase in reaction temperature.
dot
Caption: Troubleshooting workflow for an unexpected exotherm.
Frequently Asked Questions (FAQs)
Q1: Which steps in thiadiazole synthesis are most likely to be exothermic?
The cyclization step, particularly when using strong acids or dehydrating agents, is typically the most exothermic part of thiadiazole synthesis. Common reagents that can lead to significant heat evolution include:
-
Concentrated Sulfuric Acid (H₂SO₄): Used for the dehydration of acylthiosemicarbazides. The dissolution of the starting material and the subsequent cyclization can both release substantial heat.
-
Phosphorus Oxychloride (POCl₃): A powerful dehydrating agent used to convert thiosemicarbazides to thiadiazoles. Its reaction is often vigorous and requires careful temperature control.
-
Polyphosphoric Acid (PPA): Similar to sulfuric acid, it acts as both a solvent and a dehydrating agent, and the reaction can be highly exothermic.
Q2: What are the initial signs of a potential thermal runaway reaction?
Early detection is crucial for preventing a thermal runaway. Key indicators include:
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A sudden, unexpected increase in the reactor temperature that deviates from the planned profile.
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An increase in the reactor pressure, even if the temperature appears to be under control.
-
A noticeable change in the color or viscosity of the reaction mixture.
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An increased demand on the cooling system to maintain the set temperature.
Q3: How can I proactively manage the exotherm during thiadiazole synthesis?
Several strategies can be employed to control the heat generated:
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Slow, Controlled Addition: Add the cyclizing agent (e.g., H₂SO₄, POCl₃) dropwise or in small portions to the reaction mixture, allowing the heat to dissipate between additions.
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Cooling: Use an ice bath or a cryocooler to maintain a low reaction temperature throughout the addition and reaction period.
-
Dilution: Performing the reaction in a suitable inert solvent can help to absorb and dissipate the heat generated. Chloroform has been noted as a useful solvent for this purpose.
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Efficient Stirring: Ensure vigorous and efficient stirring to prevent the formation of localized hot spots in the reaction mixture.
-
Semi-Batch or Continuous Flow Processing: For larger scale reactions, these methods can significantly improve heat management by reducing the volume of the reacting mixture at any given time.
Q4: What immediate actions should be taken if a thermal runaway is suspected?
If a thermal runaway is suspected, prioritize safety above all else. The following steps should be taken immediately:
-
Stop the addition of any further reagents.
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Maximize cooling to the reactor.
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If the reaction is equipped with a quenching system, activate it according to the established protocol.
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Alert all personnel in the vicinity and initiate the emergency shutdown procedure for the area.
-
Evacuate to a safe location.
Data Presentation: Reaction Parameters for 2-Amino-1,3,4-Thiadiazole Synthesis
The following tables summarize key quantitative data for different synthetic methods. Note that the exotherm can vary significantly based on the specific substrates and reaction scale.
| Cyclizing Agent | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| H₂SO₄ (conc.) | Thiosemicarbazide, Benzoic Acid | None | 80-90 | 4 hours | Moderate | |
| POCl₃ | Thiosemicarbazide, Aromatic Carboxylic Acids | Chlorobenzene | 60 | 2 hours | Good to High | [1] |
| POCl₃ | Thiosemicarbazide, Aromatic Carboxylic Acids | None | 80-90 | 1 hour | 91 | [2] |
| Polyphosphoric Acid | Thiosemicarbazide, Alkanoic Acids | Polyphosphoric Acid | 100-120 | 1-2 hours | ~92.5 | [3] |
| P₂O₅ / P₂S₅ | Hydrazides | N/A | High | N/A | Lower than P₂S₅ | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole using Phosphorus Oxychloride (POCl₃)
This protocol is adapted from a general procedure and should be modified and risk-assessed for your specific substrates.[2]
Materials:
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Aromatic carboxylic acid (3.00 mmol)
-
Thiosemicarbazide (3.00 mmol)
-
Phosphorus oxychloride (POCl₃) (10 mL)
-
Ice bath
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Water
-
50% Sodium hydroxide solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic carboxylic acid (3.00 mmol) and POCl₃ (10 mL).
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Stir the mixture for 20 minutes at room temperature.
-
CAUTION: The following step is exothermic. Carefully add the thiosemicarbazide (3.00 mmol) in small portions to the stirred mixture. Monitor the temperature and use an ice bath to maintain the temperature below 30°C.
-
Once the addition is complete, slowly heat the resulting mixture to 80–90 °C and maintain for one hour, under stirring.
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After one hour, cool the reaction mixture in an ice bath.
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CAUTION: Quenching of POCl₃ is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Carefully and slowly add 40 mL of cold water to the cooled reaction mixture.
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Reflux the resulting suspension for 4 hours.
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Cool the mixture and basify the solution to pH 8 using a 50% sodium hydroxide solution, while cooling in an ice bath.
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Stir the mixture until precipitation is complete.
-
Collect the solid product by filtration, wash with water, and dry.
dot
Caption: Experimental workflow for POCl₃-mediated synthesis.
Protocol 2: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole using Concentrated Sulfuric Acid
This protocol is a general representation and requires careful optimization and safety assessment for specific substrates.
Materials:
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Substituted aromatic carboxylic acid (0.05 mol)
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Thiosemicarbazide (0.05 mol)
-
Concentrated Sulfuric Acid (H₂SO₄)
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Ethanol
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Ice
Procedure:
-
In a round-bottom flask, dissolve the substituted aromatic carboxylic acid (0.05 mol) in ethanol.
-
In a separate beaker, dissolve the thiosemicarbazide (0.05 mol) in water.
-
CAUTION: The following step is highly exothermic. While stirring the ethanolic solution of the carboxylic acid and cooling in an ice bath, slowly add the aqueous solution of thiosemicarbazide.
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After the addition is complete, continue to stir and cool the mixture. Slowly and dropwise, add a catalytic amount of concentrated sulfuric acid. Monitor the temperature closely and do not allow it to rise uncontrollably.
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After the addition of the acid, heat the reaction mixture to 80-90°C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and pour it onto ice-cold water.
-
Neutralize the solution with a 10% sodium carbonate solution until it is basic.
-
Collect the precipitated product by filtration, wash with water, and dry. Recrystallize from a suitable solvent.
Disclaimer: The information provided in this technical support center is for guidance only. All chemical reactions should be performed by trained individuals in a well-equipped laboratory with appropriate safety measures in place. A thorough risk assessment should be conducted before attempting any of the described procedures.
References
- 1. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 4. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Thionyl Chloride Byproducts in Reaction Mixtures
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the effective removal of thionyl chloride (SOCl₂) and its byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of a reaction involving thionyl chloride?
When thionyl chloride is used as a reagent, for example in the conversion of carboxylic acids to acyl chlorides or alcohols to alkyl chlorides, the main byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[1][2][3] These byproducts are gaseous at room temperature and can often be removed by evaporation, but they are also acidic and can cause corrosion or unwanted side reactions if not handled properly.[4][5]
Q2: What are the common methods for removing excess thionyl chloride and its byproducts?
The two most common methods for the removal of excess thionyl chloride and its byproducts are:
-
Distillation or Evaporation: This method involves removing the volatile thionyl chloride (boiling point: 76 °C) and gaseous byproducts under reduced pressure. This is often the preferred method when the desired product is sensitive to water or other protic solvents.
-
Quenching: This involves carefully adding a reagent to the reaction mixture to react with and neutralize the excess thionyl chloride and acidic byproducts.[4][6] This method is often faster for smaller-scale reactions where the product is stable to the quenching agent.[4]
Q3: How do I choose between distillation/evaporation and quenching?
The choice of method depends on several factors, including the stability of your product, the scale of the reaction, and the required purity.
-
Choose distillation/evaporation if:
-
Choose quenching if:
-
Your product is stable in the presence of the quenching agent (e.g., water, dilute base).
-
You are working on a small scale where the exotherm of quenching can be easily controlled.[4]
-
Q4: What are the key safety precautions when working with thionyl chloride and its byproducts?
Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[4] All manipulations should be performed in a well-ventilated fume hood.[1][4] Always wear appropriate personal protective equipment (PPE), including chemical safety goggles, acid-resistant gloves, and a lab coat.[4] When removing thionyl chloride under vacuum, it is crucial to use a trap containing an alkaline solution (e.g., NaOH or KOH) to neutralize the volatile and corrosive byproducts before they reach the vacuum pump.[4][7]
Q5: How can I confirm that all the thionyl chloride has been removed?
A simple preliminary check is the absence of the characteristic pungent odor of thionyl chloride.[4] For more rigorous confirmation, especially in sensitive applications, analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy or gas chromatography-mass spectrometry (GC-MS) can be used to detect any remaining traces.[4][8]
Troubleshooting Guides
Issue 1: My desired product is decomposing during distillation.
-
Cause: The distillation temperature might be too high. Thionyl chloride decomposes at temperatures above 140°C, and your product may have a lower decomposition temperature.[4]
-
Solution: Use vacuum distillation to lower the boiling point of thionyl chloride, allowing for its removal at a lower temperature.[4][7] Co-evaporation with an inert solvent like toluene can also help to remove the last traces of thionyl chloride at a lower temperature.[7][9]
Issue 2: My product is hydrolyzing during aqueous workup after quenching.
-
Cause: Your product, such as an acyl chloride, is sensitive to water and is reacting with the aqueous quenching solution.[4]
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Solution: For water-sensitive products, avoid aqueous quenching. Instead, opt for distillation or evaporation to remove the excess thionyl chloride.[4]
Issue 3: The reaction mixture is still acidic after quenching with a base.
-
Cause: An insufficient amount of base was used to neutralize the HCl produced from the hydrolysis of thionyl chloride (SOCl₂ + 2H₂O → SO₂ + 2HCl).[4]
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Solution: Calculate the stoichiometric amount of base required to neutralize both the excess thionyl chloride and the resulting HCl. Add the base slowly while monitoring the pH.
Issue 4: The tubing of my rotary evaporator is degrading.
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Cause: Acidic vapors (HCl and SO₂) from the reaction mixture are corroding the tubing.[4]
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Solution: Always use a base trap (e.g., a flask containing a stirred solution of NaOH or KOH) between your reaction flask and the rotary evaporator to neutralize the acidic vapors before they can damage the equipment.[4][10]
Data Presentation
| Removal Method | Principle | Advantages | Disadvantages | Best Suited For |
| Distillation/Evaporation | Physical separation based on boiling point differences. | - Avoids introducing additional reagents. - Suitable for water-sensitive products.[4] | - Can be time-consuming. - Potential for thermal decomposition of the product.[4] | - Large-scale reactions. - Reactions with water-sensitive products.[4] |
| Quenching | Chemical reaction to neutralize thionyl chloride and byproducts. | - Relatively fast and simple for small scale.[4] | - Introduces additional reagents that may need to be removed. - Highly exothermic and requires careful temperature control.[4] - Not suitable for water-sensitive products.[4] | - Small-scale reactions with products stable to the quenching agent.[4] |
Experimental Protocols
Protocol 1: Removal of Thionyl Chloride by Distillation/Evaporation
-
Apparatus Setup: Assemble a distillation apparatus or a rotary evaporator. Crucially, include a gas trap containing a stirred aqueous solution of a base (e.g., 2 M NaOH) between the evaporation flask and the vacuum source to neutralize acidic gases.
-
Procedure: a. Cool the reaction mixture to room temperature. b. Connect the flask to the distillation apparatus or rotary evaporator. c. Gradually apply vacuum. Be cautious as the dissolved SO₂ and HCl will cause initial outgassing. d. If using a rotary evaporator, begin rotation and gradually warm the water bath to a temperature that allows for the gentle evaporation of thionyl chloride (typically 40-50 °C). e. To ensure complete removal, you can add a high-boiling inert solvent like toluene and co-evaporate it.[7]
-
Confirmation: The absence of the pungent smell of thionyl chloride is a good indicator of its removal. For sensitive substrates, further analytical confirmation may be necessary.[4]
Protocol 2: Removal of Thionyl Chloride by Quenching
-
Apparatus Setup: Place a flask containing the quenching solution (e.g., ice-cold saturated sodium bicarbonate solution) in an ice bath on a magnetic stir plate.
-
Procedure: a. Vigorously stir the cold quenching solution. b. Slowly and dropwise, add the reaction mixture containing excess thionyl chloride to the quenching solution. The rate of addition should be controlled to maintain the temperature of the quenching solution below 20°C.[4] c. Continue stirring for a period after the addition is complete to ensure all the thionyl chloride has reacted. d. Proceed with the standard aqueous workup, including extraction of the product with an appropriate organic solvent.
-
Safety Note: The quenching process is highly exothermic and releases SO₂ and HCl gas. Perform this procedure in a well-ventilated fume hood and monitor the temperature closely.[4]
Visualization
Caption: Decision tree for selecting a thionyl chloride byproduct removal method.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. readchemistry.com [readchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Thiadiazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of thiadiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are common solvents for the recrystallization of thiadiazole derivatives?
A1: The choice of solvent is critical and depends on the specific structure of the thiadiazole derivative. Based on various studies, several solvents and solvent systems have been successfully used. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q2: How does the structure of a thiadiazole derivative affect its solubility?
A2: The solubility of thiadiazole derivatives is influenced by their molecular structure.[1][2] The presence of polar groups like amino (-NH2) or hydroxyl (-OH) can increase solubility in polar solvents.[1] Conversely, the addition of phenyl rings can decrease solubility.[2] The overall polarity of the molecule, its ability to form hydrogen bonds, and its compatibility with the solvent are key factors to consider.[1]
Q3: What is a general protocol for recrystallizing thiadiazole derivatives?
A3: A general protocol involves dissolving the crude thiadiazole derivative in a minimum amount of a suitable hot solvent, followed by cooling to allow for crystal formation. A more detailed experimental protocol is provided in a dedicated section below.
Troubleshooting Guide
Q4: My thiadiazole derivative is not crystallizing from the solution upon cooling. What should I do?
A4: This is a common issue that can arise from a few factors:
-
Too much solvent: You may have used an excessive amount of solvent, keeping the compound soluble even at low temperatures.[3][4][5]
-
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal solubility limit at that temperature.
-
Solutions:
-
Seeding: Add a tiny crystal of the pure thiadiazole derivative to the solution to initiate crystal growth.[6]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[3][6] This can create nucleation sites for crystals to form.
-
Cooling: Further cool the solution in an ice bath.[5]
-
-
Q5: My compound has precipitated as an oil instead of crystals. How can I fix this?
A5: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point, often due to a low melting point or the presence of significant impurities.[3][5]
-
Solutions:
-
Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent to lower the saturation point.[3][5]
-
Slow cooling: Allow the solution to cool more slowly. You can do this by leaving the flask on a cooling hot plate instead of directly on a cold surface.[5]
-
Scratching: Scratching the flask while the solution is cooling can sometimes prevent oiling out.[3]
-
Q6: The crystals of my thiadiazole derivative formed too quickly. Is this a problem?
A6: Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[6]
-
Solution:
-
Re-dissolve and add more solvent: Reheat the flask to dissolve the crystals again and add a small amount of extra solvent.[6] This will slow down the cooling and crystallization process, leading to purer crystals.
-
Q7: The yield of my recrystallized thiadiazole derivative is very low. What could be the cause?
A7: A low yield can be due to several factors:
-
Using too much solvent: A significant amount of the compound may remain dissolved in the mother liquor.[4][6]
-
Premature crystallization: The compound may have crystallized during hot filtration.[3]
-
Inappropriate solvent choice: The compound might be too soluble in the chosen solvent even at low temperatures.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.[4]
Data Presentation
Table 1: Common Recrystallization Solvents for Thiadiazole Derivatives
| Solvent/Solvent System | Specific Thiadiazole Derivative Context | Reference |
| Ethanol | 1,3,4-Thiadiazole derivatives | [7] |
| 70% Aqueous Ethanol | N-(5-Phenyl-1,3,4-thiadiazol-2-yl)benzamide | [8] |
| 50% Aqueous Ethanol | 1,3,4-Thiadiazole analogues | [9] |
| 25% Aqueous Ethanol | Precipitated 1,3,4-Thiadiazole derivative | [9] |
| Acetic Acid | 5-mercapto-2-amino-1,3,4-thiadiazole derivative | |
| Benzene-Chloroform mixture | N-substituted 1,3,4-thiadiazole derivatives | [10] |
| Ethanol | 2-chloro-N-(5-methyl-1,3,4-thiadiazole-2-yl)acetamide | [11] |
Experimental Protocols
General Recrystallization Protocol for Thiadiazole Derivatives
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude thiadiazole derivative in various solvents. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude thiadiazole derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot solvent until it does.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry or dry in a desiccator.
Mandatory Visualization
Caption: Troubleshooting workflow for thiadiazole derivative recrystallization.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemmethod.com [chemmethod.com]
- 8. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
Impact of electron-withdrawing groups on thiadiazole synthesis yield
Technical Support Center: Thiadiazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in thiadiazole synthesis. The content focuses on the impact of electron-withdrawing groups on reaction yields and provides detailed experimental protocols and data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of thiadiazoles, particularly when precursors contain electron-withdrawing groups (EWGs).
Issue 1: Low Yield in 1,3,4-Thiadiazole Synthesis from Thiosemicarbazide and Carboxylic Acids
-
Question: I am attempting to synthesize a 2-amino-5-aryl-1,3,4-thiadiazole by reacting an aromatic carboxylic acid bearing a strong electron-withdrawing group (e.g., nitro group) with thiosemicarbazide, but my yields are consistently low. What are the potential causes and solutions?
-
Answer: Low yields in this reaction can stem from several factors related to the presence of a strong EWG on the carboxylic acid.
-
Reduced Nucleophilicity of the Carbonyl Carbon: While counterintuitive, a very strong EWG can sometimes hinder the initial nucleophilic attack of thiosemicarbazide on the carboxylic acid's carbonyl carbon. The reaction mechanism involves the activation of the carboxylic acid, and the electronic nature of the substituent can influence the stability of intermediates.
-
Side Reactions: The presence of strong EWGs can sometimes promote side reactions. It is crucial to maintain optimal reaction conditions to minimize these.
-
Purity of Starting Materials: Ensure that the carboxylic acid and thiosemicarbazide are pure and dry. Impurities can interfere with the cyclization process.
-
Inefficient Dehydrating Agent: The choice and amount of the dehydrating agent (e.g., POCl₃, PPA, concentrated H₂SO₄) are critical. An insufficient amount may lead to incomplete cyclization.
Troubleshooting Steps:
-
Optimize the Dehydrating Agent: Experiment with different dehydrating agents. Polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) are commonly used and can be effective. Ensure the reagent is fresh and used in appropriate molar ratios.
-
Reaction Temperature and Time: Systematically vary the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the optimal conditions for your specific substrate.
-
Consider a Milder Synthesis Route: If direct condensation gives low yields, consider converting the carboxylic acid to a more reactive intermediate, such as an acid chloride or an ester, before reacting with thiosemicarbazide.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to improve yields and reduce reaction times for the synthesis of 1,3,4-thiadiazoles.
-
Issue 2: Hantzsch Thiazole Synthesis with Electron-Withdrawing Groups on the Benzaldehyde
-
Question: I am performing a Hantzsch thiazole synthesis with a benzaldehyde derivative that has an electron-withdrawing group. How does this affect the reaction, and what should I look out for?
-
Answer: The Hantzsch synthesis involves the condensation of an α-haloketone, a thioamide (or thiourea), and often an aldehyde. The electronic nature of the substituent on the aldehyde can influence the reaction rate and yield.
-
Effect on Reactivity: Generally, electron-withdrawing groups on the benzaldehyde can enhance the electrophilicity of the carbonyl carbon, which may facilitate the initial condensation steps of the reaction. However, the overall effect on the yield can be complex and depends on the stability of various intermediates in the reaction pathway.
-
Side Products: Under acidic conditions, the Hantzsch synthesis can sometimes yield 2-imino-2,3-dihydrothiazole isomers as byproducts. The electronic properties of the substituents may influence the ratio of these isomers.
Troubleshooting Steps:
-
Catalyst Choice: The use of a suitable catalyst can significantly improve yields. For instance, silica-supported tungstosilicic acid has been used as a reusable and efficient catalyst in one-pot Hantzsch syntheses.
-
Solvent-Free Conditions: Consider performing the reaction under solvent-free conditions, which has been shown to lead to high yields and shorter reaction times.
-
Reaction Monitoring: Closely monitor the reaction by TLC to avoid the formation of degradation products due to prolonged reaction times or excessive heating.
-
Purification: Be aware of the potential for isomeric byproducts and choose an appropriate purification method, such as column chromatography, to isolate the desired product.
-
Data Presentation
The following tables summarize the yields of thiadiazole synthesis with various substituents, including those with electron-withdrawing and electron-donating properties.
Table 1: Yields of 2,5-Disubstituted-1,3,4-Thiadiazoles from a One-Pot Synthesis Using Lawesson's Reagent[1]
| Entry | Aldehyde (Substituent) | Hydrazide (Substituent) | Yield (%) |
| 5a | Phenyl | Phenyl | 96 |
| 5b | 4-Nitrophenyl (EWG) | Phenyl | 97 |
| 5c | 4-Chlorophenyl (EWG) | Phenyl | 95 |
| 5d | 4-Methylphenyl (EDG) | Phenyl | 92 |
| 5e | 4-Methoxyphenyl (EDG) | Phenyl | 90 |
| 5f | Phenyl | 4-Nitrophenyl (EWG) | 91 |
| 5g | Phenyl | 4-Chlorophenyl (EWG) | 89 |
| 5h | Phenyl | 4-Methylphenyl (EDG) | 85 |
| 5i | Phenyl | 4-Methoxyphenyl (EDG) | 88 |
| 5j | 4-Chlorophenyl (EWG) | 4-Chlorophenyl (EWG) | 93 |
| 5k | 4-Nitrophenyl (EWG) | 4-Nitrophenyl (EWG) | 94 |
| 5l | 4-Methylphenyl (EDG) | 4-Methylphenyl (EDG) | 88 |
| 5m | 4-Methoxyphenyl (EDG) | 4-Methoxyphenyl (EDG) | 85 |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group
Table 2: Yields of Hantzsch Thiazole Derivatives from a One-Pot, Solvent-Free Synthesis
| Entry | α-Haloketone | Aldehyde (Substituent) | Yield (%) |
| 1 | 2'-hydroxy-5'-chloro-α-bromoacetophenone | 2-hydroxybenzaldehyde | 95 |
| 2 | 2'-hydroxy-5'-chloro-α-bromoacetophenone | 2-hydroxy-5-bromobenzaldehyde (EWG) | 92 |
| 3 | 2'-hydroxy-5'-chloro-α-bromoacetophenone | 2-hydroxy-5-chlorobenzaldehyde (EWG) | 90 |
| 4 | 2'-hydroxy-5'-chloro-α-bromoacetophenone | 2-hydroxy-5-nitrobenzaldehyde (EWG) | 88 |
| 5 | 2'-hydroxy-5'-chloro-α-bromoacetophenone | 2-hydroxy-3-methoxybenzaldehyde (EDG) | 94 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles using Lawesson's Reagent[1]
Materials:
-
Substituted aldehyde (1.0 mmol)
-
Substituted hydrazide (1.0 mmol)
-
Ethanol
-
Lawesson's reagent (0.8 mmol)
-
4-Dimethylaminopyridine (DMAP) (1.2 mmol)
-
Toluene
Procedure:
-
A mixture of the aldehyde (1.0 mmol) and hydrazide (1.0 mmol) is refluxed in ethanol for 2 hours.
-
The ethanol is evaporated in vacuo.
-
To the remaining crude N-aroylhydrazone, Lawesson's reagent (0.8 mmol) and toluene are added, followed by the addition of DMAP (1.2 mmol).
-
The resulting mixture is refluxed for 10 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 2,5-disubstituted-1,3,4-thiadiazole.
Protocol 2: Hantzsch Synthesis of 2-Amino-4-phenylthiazole[2]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium carbonate solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate at a moderate temperature for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Filter the mixture through a Büchner funnel.
-
Wash the filter cake with water.
-
The collected solid is air-dried to yield the 2-amino-4-phenylthiazole product.
Visualizations
Caption: A general workflow for troubleshooting low yields in thiadiazole synthesis.
Caption: Electronic effect of an EWG on a carboxylic acid starting material.
References
Technical Support Center: Synthesis of 2-Amino-1,3,4-thiadiazoles
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the acid-catalyzed synthesis of 2-amino-1,3,4-thiadiazoles.
Troubleshooting and Optimization Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction: Starting materials may be impure or wet. | Ensure thiosemicarbazide and the carboxylic acid are pure and thoroughly dried before use. |
| Ineffective cyclizing agent: The chosen acidic catalyst may not be potent enough for the specific substrate. | Common strong acid catalysts include concentrated H₂SO₄, polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃).[1] Consider switching to a stronger agent if the reaction is sluggish. | |
| Suboptimal reaction conditions: Reaction time or temperature may be insufficient. | Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint and avoid decomposition.[1][2] | |
| Incorrect stoichiometry: Molar ratios of reactants and catalyst are not optimized. | Optimize the molar ratio of the carboxylic acid and catalyst to the thiosemicarbazide. For instance, using an excess of the dehydrating agent like polyphosphate ester can be crucial.[1] | |
| Poor Purity of Final Product | Presence of unreacted starting materials: The reaction did not go to completion. | Use TLC to monitor the consumption of starting materials.[2] Improve purification by recrystallizing from a suitable solvent like ethanol or a DMF/water mixture.[2][3] |
| Formation of isomeric byproducts (e.g., 1,2,4-triazoles): Reaction conditions may favor alternative cyclization pathways. | Acidic media generally favor the formation of 1,3,4-thiadiazoles, while alkaline conditions can lead to 1,2,4-triazole derivatives.[4] Ensure the reaction medium remains acidic throughout the process. | |
| Reaction is Sluggish or Stalls | Insufficient activation of the carboxylic acid: The catalyst is not effectively promoting the formation of the acylthiosemicarbazide intermediate. | Ensure the catalyst is active and used in sufficient quantity. For less reactive carboxylic acids, conversion to an acid chloride before reaction with thiosemicarbazide might be a necessary preliminary step.[5] |
| Difficulty in Product Isolation | Product is soluble in the aqueous workup solution: The product is lost during neutralization and filtration. | After neutralizing the reaction mixture (typically with a base like NaHCO₃ or NH₄OH to a pH of 7-8), chill the solution thoroughly in an ice bath to maximize precipitation before filtration.[2][5] |
| Emulsion formation during extraction: If an extractive workup is used, emulsions can make phase separation difficult. | Add a saturated brine solution to help break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 2-amino-1,3,4-thiadiazoles? A1: The most common method involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivatives (such as acid chlorides or esters).[4][5]
Q2: Which acidic catalysts are typically used for this synthesis? A2: A variety of acidic catalysts can be employed. Brønsted acids like concentrated sulfuric acid (H₂SO₄) and Lewis acids are common.[4] Other effective reagents that act as both catalyst and dehydrating agent include polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), and phosphorus pentachloride (PCl₅).[2][3][5][6]
Q3: My reaction is yielding a 1,2,4-triazole derivative instead of the desired 1,3,4-thiadiazole. Why is this happening and how can I fix it? A3: The cyclization of acylthiosemicarbazide intermediates is pH-dependent. Alkaline conditions tend to favor the formation of 1,2,4-triazole rings, whereas acidic conditions strongly favor the desired 1,3,4-thiadiazole product.[4] To fix this, ensure your reaction is performed in a sufficiently acidic medium like concentrated H₂SO₄ or using reagents like PPA or POCl₃.[1][4]
Q4: How do I monitor the progress of the reaction? A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.
Q5: What is a standard workup and purification procedure for this reaction? A5: A typical workup involves carefully pouring the cooled reaction mixture into ice-water.[2] The solution is then neutralized with a base (e.g., sodium bicarbonate, ammonium hydroxide) to precipitate the crude product.[2][3][5] The solid is collected by vacuum filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as ethanol.[2]
Catalyst Performance Data
The choice of catalyst significantly impacts reaction conditions and yield. The following table summarizes yields reported for the synthesis of various 2-amino-5-substituted-1,3,4-thiadiazoles using different acid-based methods.
| Catalyst/Reagent | Substrate (Carboxylic Acid) | Yield (%) | Reference |
| Phosphorus Pentachloride | Phenoxyacetic acid | 91.3% | [3] |
| Phosphorus Pentachloride | Ethyl carboxylic acid | 92.6% | [3] |
| Phosphorus Pentachloride | p-Nitrobenzoic acid | 96.7% | [3] |
| Polyphosphoric Acid | Propionic acid | ~92.5% | [5] |
| Polyphosphoric Acid | Acetic acid | Not specified | [5] |
| Polyphosphate Ester (PPE) | Benzoic acid | 64.4% | [7] |
| Conc. Sulfuric Acid | p-Anisic acid | 82% | |
| Phosphorus Oxychloride | p-Anisic acid | 71% |
Note: Yields are highly substrate-dependent and optimizing reaction conditions is crucial.
Experimental Protocols
General Protocol using Polyphosphoric Acid (PPA)
This protocol is adapted from procedures for reacting thiosemicarbazide with an aliphatic acid in the presence of PPA.[5]
Materials:
-
Thiosemicarbazide
-
Aliphatic carboxylic acid (e.g., propionic acid)
-
Polyphosphoric acid (PPA)
-
Ammonium hydroxide (for neutralization)
-
Water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add thiosemicarbazide (1 part by weight) and polyphosphoric acid (at least 2 parts by weight).
-
Add a stoichiometric amount of the chosen alkanoic acid (e.g., propionic acid).
-
Heat the reaction mixture with stirring to approximately 100-120°C. The reaction is typically complete within 1.5 to 2 hours.
-
Monitor the reaction via TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water (approx. 500 parts water).
-
Neutralize the aqueous solution with ammonium hydroxide to precipitate the product.
-
Chill the mixture to promote complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water.
-
Dry the product. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Process Diagrams
A critical step in the synthesis is diagnosing and resolving low product yield. The following workflow provides a logical approach to troubleshooting this common issue.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Comparative study of 1,3,4-oxadiazole and 1,3,4-thiadiazole synthesis
Synthetic Pathways
The choice of reagent is the critical determinant in the regioselective synthesis of either 1,3,4-oxadiazole or 1,3,4-thiadiazole from a common precursor. Below are the most prevalent synthetic transformations.
From Acylhydrazides
Acylhydrazides are versatile starting materials. For 2,5-disubstituted derivatives, they are typically first converted to a 1,2-diacylhydrazine intermediate, which is then cyclized. For 2-amino or 2-mercapto derivatives, they are reacted with cyanogen bromide or carbon disulfide, respectively.
From Thiosemicarbazides
Thiosemicarbazides are excellent precursors for demonstrating the divergent synthesis of these two heterocycles. The outcome of the reaction is highly dependent on the cyclizing agent used.
-
Towards 1,3,4-Oxadiazoles: Reagents that favor cyclodesulfurization (removal of sulfur) lead to the formation of the oxadiazole ring. Examples include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), mercuric acetate, or iodine in a basic medium.
-
Towards 1,3,4-Thiadiazoles: Acid-catalyzed dehydration is the most common method to form the thiadiazole ring from a thiosemicarbazide precursor. Reagents like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride are frequently employed.
The following diagrams illustrate these key synthetic workflows.
Caption: General synthetic routes to 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.
Data Presentation: Comparative Synthesis Data
The following table summarizes typical reaction conditions and outcomes for the synthesis of 2-amino-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles from a common acylthiosemicarbazide precursor.
| Target Heterocycle | Precursor | Reagent/Conditions | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1,3,4-Oxadiazole | Acylthiosemicarbazide | EDC·HCl, Room Temp. | DMSO | 4 - 8 | 65 - 90 | [1][2] |
| 1,3,4-Thiadiazole | Acylthiosemicarbazide | conc. H₂SO₄, 0°C to RT | - | 1 - 2 | 75 - 95 | [3] |
| 1,3,4-Oxadiazole | Acylthiosemicarbazide | I₂ / NaOH | Ethanol/Water | 1 - 3 | 70 - 85 | [3][4] |
| 1,3,4-Thiadiazole | Acylthiosemicarbazide | POCl₃, Reflux | - | 1 - 3 | 80 - 92 | [5] |
| 1,3,4-Oxadiazole | Acylthiosemicarbazide | p-Tosyl chloride / Pyridine | CH₂Cl₂ | 12 - 18 | 78 - 99 | [6] |
| 1,3,4-Thiadiazole | Carboxylic Acid + Thiosemicarbazide | PPA, 60°C | Chloroform | 10 | ~65 | |
| 1,3,4-Oxadiazole | Acylhydrazone | I₂ / K₂CO₃ | DMSO | 12 | 75 - 92 |
Experimental Protocols
Below are detailed, representative experimental protocols for the synthesis of a 2-amino-substituted 1,3,4-oxadiazole and a 2-amino-substituted 1,3,4-thiadiazole from the same thiosemicarbazide precursor.
Protocol 1: Synthesis of 5-Phenyl-N-aryl-1,3,4-oxadiazol-2-amine (Oxadiazole Formation)
This protocol is adapted from methods utilizing EDC-mediated cyclodesulfurization.[1]
Materials:
-
1-Benzoyl-4-phenylthiosemicarbazide (1.0 mmol, 271.3 mg)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 mmol, 287.3 mg)
-
Dimethyl sulfoxide (DMSO) (5 mL)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of 1-benzoyl-4-phenylthiosemicarbazide (1.0 mmol) in DMSO (5 mL) was added EDC·HCl (1.5 mmol).
-
The reaction mixture was stirred at room temperature for 4-8 hours. The progress of the reaction was monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture was poured into water (50 mL) and extracted with ethyl acetate (3 x 25 mL).
-
The combined organic layers were washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure.
-
The crude product was purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-amino-1,3,4-oxadiazole.
Protocol 2: Synthesis of 5-Phenyl-N-aryl-1,3,4-thiadiazol-2-amine (Thiadiazole Formation)
This protocol is a typical acid-catalyzed cyclization/dehydration method.[3]
Materials:
-
1-Benzoyl-4-phenylthiosemicarbazide (1.0 mmol, 271.3 mg)
-
Concentrated Sulfuric Acid (H₂SO₄) (2 mL)
-
Crushed ice
-
10% aqueous sodium hydroxide solution
Procedure:
-
1-Benzoyl-4-phenylthiosemicarbazide (1.0 mmol) was added portion-wise to ice-cold concentrated sulfuric acid (2 mL) with constant stirring.
-
After the addition was complete, the mixture was stirred for 1 hour at 0°C and then allowed to warm to room temperature for an additional 1 hour.
-
The reaction mixture was carefully poured onto crushed ice.
-
The resulting precipitate was collected by filtration and washed with cold water.
-
The crude product was neutralized with a 10% aqueous sodium hydroxide solution.
-
The solid was filtered, washed thoroughly with water until neutral, and dried.
-
The product was purified by recrystallization from ethanol to yield the desired 2-amino-1,3,4-thiadiazole.
Logical Relationship Diagram
The decision-making process for synthesizing either an oxadiazole or a thiadiazole from a common thiosemicarbazide intermediate is based on the desired bond formation and the corresponding reagent choice.
Caption: Reagent-based decision pathway for oxadiazole vs. thiadiazole synthesis.
Conclusion
The synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles is well-established, with a variety of reliable methods available to medicinal chemists. The key to selectively synthesizing one heterocycle over the other often lies in the judicious choice of the cyclization agent when starting from a common precursor like an acylthiosemicarbazide. While dehydrating acidic conditions typically favor the formation of thiadiazoles, cyclodesulfurizing agents promote the formation of oxadiazoles. The protocols and data presented herein provide a foundational framework for researchers to make informed decisions in the design and synthesis of novel compounds containing these important pharmacophores.
References
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1,3,4-Thiadiazole Derivatives as Anticancer Agents
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer properties.[1][2] The unique structural features of the thiadiazole ring, such as its aromaticity and ability to participate in hydrogen bonding, contribute to its capacity to interact with various biological targets.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of different series of 1,3,4-thiadiazole derivatives, supported by quantitative experimental data, detailed protocols, and visual diagrams to elucidate key concepts.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of substituents on the core ring. Below are two case studies comparing the in vitro cytotoxic activities of different series of compounds against various human cancer cell lines.
Case Study 1: N-Thiadiazolyl-Thiadiazolylthio-Acetamide Derivatives
A study by Kandemir et al. investigated a series of N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives for their cytotoxic activity against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines.[5][6] The results, summarized below, highlight the importance of the substitution pattern on both thiadiazole rings.
| Compound | R¹ (on Amino-Thiadiazole) | R² (on N-Thiadiazole) | IC₅₀ (µM) vs. MCF-7[6] | IC₅₀ (µM) vs. A549[6] |
| 4e | Phenyl | Methyl | 114 | 155 |
| 4j | p-Tolyl | Methyl | 102 | 120 |
| 4o | p-Tolyl | Ethyl | 95 | 104 |
| 4t | p-Anisyl | Ethyl | 90 | 97 |
| 4y | p-Tolyl | Ethyl | 84 | 34 |
| Cisplatin | - | - | 21 | 11 |
SAR Insights:
-
The presence of an electron-donating group (e.g., -CH₃, -OCH₃) on the phenylamino moiety at the R¹ position generally enhances cytotoxic activity.
-
Compound 4y , featuring a p-tolyl group at R¹ and an ethyl group at R², demonstrated the most promising activity, particularly against the A549 cell line, with an IC₅₀ value of 34 µM.[6] This suggests a synergistic effect between these specific substituents.
Case Study 2: 2,5-Disubstituted-1,3,4-Thiadiazole Derivatives
Stankiewicz et al. synthesized and evaluated a series of 1,3,4-thiadiazole derivatives with different substituents at the C2 and C5 positions for their anti-proliferative effects on breast cancer cell lines (MCF-7 and MDA-MB-231).[7][8]
| Compound | R¹ (at C2) | R² (at C5) | IC₅₀ (µM) vs. MCF-7[7][8] | IC₅₀ (µM) vs. MDA-MB-231[7][8] |
| ST3 | 2-Methylphenylamino | 3-Methoxyphenyl | > 100 | 73.8 |
| ST8 | 2-Chlorophenylamino | 3-Methoxyphenyl | > 100 | 75.2 |
| ST10 | 2-Trifluoromethylphenylamino | 3-Methoxyphenyl | 49.6 | 53.4 |
| ST13 | 2-Trifluoromethylphenylamino | 4-Chlorophenyl | 78.6 | > 100 |
| Etoposide | - | - | 60.5 | 80.2 |
SAR Insights:
-
The nature of the substituent on the N-phenyl ring at the C2 position significantly influences activity. The presence of a trifluoromethyl (-CF₃) group at the ortho position, as seen in compound ST10 , resulted in the strongest cytotoxic activity against both cell lines.[7][8]
-
The substituent at the C5 position also plays a crucial role. A 3-methoxyphenyl group at R² (as in ST10) appears more favorable for activity against this panel of breast cancer cells compared to a 4-chlorophenyl group (as in ST13).[7]
-
Notably, several of the synthesized compounds showed weaker cytotoxic effects on normal fibroblast cell lines, indicating a degree of selectivity for cancer cells.[7][8]
Experimental Protocols
General Synthesis of 1,3,4-Thiadiazole Derivatives
The synthesis of 1,3,4-thiadiazole derivatives often involves the cyclization of thiosemicarbazides or thiosemicarbazones.[4][9] A common synthetic route is outlined below:
-
Formation of Thiosemicarbazide: An appropriate aryl isothiocyanate is reacted with hydrazine hydrate in a solvent like ethanol under reflux to yield the corresponding thiosemicarbazide derivative.[3]
-
Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole: The thiosemicarbazide is then cyclized. This can be achieved by reacting it with an aldehyde in the presence of an oxidizing agent like ferric chloride (FeCl₃) or by reacting it with an acid anhydride.[4]
-
Further Derivatization: The resulting 2-amino-1,3,4-thiadiazole can be further modified by acylation, alkylation, or other reactions to produce the final target compounds.[3]
Cytotoxicity Evaluation: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is frequently employed to determine the IC₅₀ values of potential anticancer compounds.[6]
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well microplates at a density of approximately 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized thiadiazole derivatives (typically ranging from 0.1 to 100 µM) and incubated for an additional 48-72 hours. A control group receives only the vehicle (e.g., DMSO).
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting a dose-response curve.
Visualizing Workflows and Pathways
The following diagrams illustrate the logical flow of a typical SAR study, the experimental workflow for anticancer screening, and a simplified signaling pathway potentially targeted by thiadiazole derivatives.
Caption: Logical flow of a Structure-Activity Relationship (SAR) study.
Caption: Experimental workflow for anticancer screening using the MTT assay.
Caption: Simplified apoptotic pathway targeted by some thiadiazole derivatives.[7][8]
References
- 1. 1,3,4-Thiadiazole as a Structural Motif: Advances in SAR, and Drug Discovery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparing biological activities of thiadiazole isomers
A Comparative Guide to the Biological Activities of Thiadiazole Isomers for Researchers
Thiadiazole, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, is a prominent scaffold in medicinal chemistry. Its derivatives are explored for a wide range of therapeutic applications due to their diverse biological activities. The thiadiazole ring exists in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. Among these, the 1,3,4-thiadiazole isomer is the most extensively studied and has shown the most significant therapeutic potential.[1]
The biological importance of the 1,3,4-thiadiazole ring is partly due to its nature as a bioisostere of pyrimidine, a core structure in nucleic acid bases, allowing its derivatives to potentially interfere with DNA replication processes.[2] Furthermore, the mesoionic character and the presence of a sulfur atom in the 1,3,4-thiadiazole ring enhance its lipophilicity and ability to cross cellular membranes, facilitating strong interactions with biological targets.[1][2][3][4] This guide provides a comparative overview of the biological activities of thiadiazole isomers, with a focus on anticancer, antimicrobial, and enzyme inhibitory properties, supported by experimental data and detailed protocols.
Isomers of Thiadiazole
The four isomers of thiadiazole possess distinct chemical properties that influence their biological activities. The 1,3,4-isomer is often favored in drug design for its metabolic stability and versatile pharmacological profile.
Caption: Chemical structures of the four thiadiazole isomers.
Comparative Anticancer Activity
Thiadiazole derivatives, particularly the 1,3,4-isomers, have demonstrated significant potential as anticancer agents.[4] Their mechanisms of action are diverse and include the inhibition of key enzymes like protein kinases and topoisomerases, disruption of microtubule polymerization, and induction of apoptosis (programmed cell death).[5]
Quantitative Data: In Vitro Cytotoxicity of Thiadiazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various thiadiazole derivatives against several human cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Isomer Core | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,3,4-Thiadiazole | Compound with indole substituent (40a) | K562 (Leukemia) | 4.2 ± 0.32 | [5] |
| MDA-MB-231 (Breast) | 5.9 ± 0.56 | [5] | ||
| Fluorinated analogue (35a) | K562 (Leukemia) | 15 | [5] | |
| SaOS-2 (Osteosarcoma) | 19 | [5] | ||
| MCF-7 (Breast) | 22.1 | [5] | ||
| Ciprofloxacin-based derivative (1h) | SKOV-3 (Ovarian) | 3.58 | [6] | |
| Ciprofloxacin-based derivative (1l) | A549 (Lung) | 2.79 | [6] | |
| Propenyl-substituted derivative (22d) | MCF-7 (Breast) | 1.52 | [2] | |
| HCT-116 (Colon) | 10.3 | [2] | ||
| Phenyl-substituted derivative (8a) | A549 (Lung) | 1.62 | [6] | |
| 1,2,4-Thiadiazole | Triazole-Thiadiazole hybrid (8b) | MCF-7 (Breast) | 0.10 ± 0.084 | [7] |
| Triazole-Thiadiazole hybrid (8c) | A549 (Lung) | 0.24 ± 0.015 | [7] | |
| Triazole-Thiadiazole hybrid (8d) | DU-145 (Prostate) | 0.20 ± 0.048 | [7] |
Mechanism Highlight: Bcr-Abl Kinase Inhibition
Certain 1,3,4-thiadiazole derivatives have been identified as inhibitors of the Bcr-Abl tyrosine kinase, an enzyme constitutively active in chronic myeloid leukemia (CML).[8] Inhibition of this kinase blocks downstream signaling pathways responsible for cell proliferation and survival, leading to cancer cell death.
Caption: Inhibition of the Bcr-Abl signaling pathway by a 1,3,4-thiadiazole derivative.
Comparative Antimicrobial Activity
Thiadiazole derivatives exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[9] The 1,3,4-thiadiazole scaffold is a common feature in many compounds developed for their antibacterial and antifungal properties.[10]
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for 1,3,4-thiadiazole derivatives, indicating the lowest concentration required to inhibit the visible growth of a microorganism.
| Isomer Core | Derivative | Microorganism | Strain | MIC (µg/mL) | Reference |
| 1,3,4-Thiadiazole | Compound 14a | Pseudomonas aeruginosa | (Gram-negative) | 2.5 | [8] |
| Bacillus polymyxa | (Gram-positive) | 2.5 | [8] | ||
| Compound 38 | Escherichia coli | (Gram-negative) | 1000 | [8] | |
| Compound 37 | Bacillus subtilis | (Gram-positive) | 1000 | [8] | |
| Ciprofloxacin (Standard) | Bacillus subtilis | (Gram-positive) | 25 | [8] |
Comparative Enzyme Inhibitory Activity
The thiadiazole nucleus is a key component in the design of various enzyme inhibitors, targeting enzymes such as carbonic anhydrases, kinases, and cholinesterases.[3][11]
Quantitative Data: In Vitro Enzyme Inhibition
The table below shows the inhibitory activity (Kᵢ or IC₅₀) of thiadiazole and related thiazole derivatives against different enzymes.
| Isomer Core | Derivative | Enzyme Target | Inhibition (Kᵢ / IC₅₀) | Reference |
| Thiazole | 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | Kᵢ = 0.008 µM | [3] |
| Thiazole | 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | Kᵢ = 0.124 µM | [3] |
| Acetylcholinesterase (AChE) | Kᵢ = 0.129 µM | [3] | ||
| Butyrylcholinesterase (BChE) | Kᵢ = 0.083 µM | [3] | ||
| 1,3,4-Thiadiazole | Compound 22d | Lysine-specific demethylase 1 (LSD1) | IC₅₀ = 0.04 µM | [2] |
| 1,3,4-Thiadiazole | Compound 2 | Abl protein kinase | IC₅₀ = 7.4 µM | [12] |
Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the evaluation of thiadiazole derivatives.
General Workflow for Biological Activity Screening
The process of evaluating new chemical entities involves several key stages, from initial synthesis to detailed biological characterization.
Caption: Generalized workflow for the synthesis and biological evaluation of thiadiazole derivatives.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells.[13]
Materials:
-
Cell culture medium (serum-free for assay).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[14]
-
96-well flat-bottom cell culture plates.
-
Test thiadiazole compounds dissolved in a suitable solvent (e.g., DMSO).
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1x10⁴ to 1.5x10⁵ cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the test compounds in serum-free medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[15]
-
MTT Addition: After incubation, add 10-50 µL of the 5 mg/mL MTT stock solution to each well.[13][14]
-
Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[11][13]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.[13][14]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 540 or 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Agar Disk Diffusion Test (Kirby-Bauer Method)
This method is used to determine the susceptibility of bacteria to antimicrobial agents. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the test organism. The compound diffuses from the disk into the agar, and if it is effective, it will inhibit the growth of the bacteria, resulting in a clear zone of inhibition around the disk.[12][16]
Materials:
-
Mueller-Hinton Agar (MHA) plates.[16]
-
Sterile paper disks (6 mm diameter).
-
Test thiadiazole compounds at known concentrations.
-
Bacterial cultures in broth (adjusted to 0.5 McFarland turbidity standard).
-
Sterile swabs, forceps, and saline.
-
Incubator.
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile swab into the bacterial suspension. Press the swab against the inside of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform lawn of bacteria.
-
Disk Application: Impregnate sterile paper disks with a known concentration of the test compound solution. Using sterile forceps, place the disks onto the surface of the inoculated agar plate, pressing gently to ensure full contact.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Result Measurement: After incubation, measure the diameter of the zone of complete inhibition (in millimeters) around each disk. The size of the zone is proportional to the susceptibility of the organism to the compound.[12]
Protocol 3: General In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory effect of a compound on a purified enzyme. The specific substrate, buffer, and detection method will vary depending on the enzyme being studied.[10]
Materials:
-
Purified enzyme of interest.
-
Specific substrate for the enzyme.
-
Test thiadiazole inhibitor compound.
-
Assay buffer (optimized for the specific enzyme's pH and ionic strength).[9]
-
96-well microplate (clear, black, or white, depending on the detection method).
-
Microplate reader (for absorbance, fluorescence, or luminescence).
Procedure:
-
Reagent Preparation: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Create a series of dilutions of the inhibitor in the assay buffer. Prepare enzyme and substrate solutions in the assay buffer at desired concentrations.[9]
-
Assay Setup: In a 96-well plate, set up the following wells:
-
Control Wells: Add the enzyme solution and assay buffer (with the same percentage of DMSO as the test wells).
-
Test Wells: Add the enzyme solution and the various dilutions of the inhibitor.
-
Blank Wells: Add assay buffer only, to measure background signal.
-
-
Pre-incubation: Add the enzyme to the control and test wells. Then, add the inhibitor dilutions to the test wells. Allow the plate to pre-incubate for a set time (e.g., 15-30 minutes) at the enzyme's optimal temperature to permit binding between the enzyme and inhibitor.[9]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells simultaneously (a multi-channel pipette is recommended).[9]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and monitor the reaction rate over time by measuring the change in signal (e.g., absorbance or fluorescence).[9]
-
Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each inhibitor concentration relative to the control (100% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.[17]
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiadiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. bepls.com [bepls.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 13. broadpharm.com [broadpharm.com]
- 14. static.igem.wiki [static.igem.wiki]
- 15. texaschildrens.org [texaschildrens.org]
- 16. asm.org [asm.org]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Antim-icrobial Effects of Novel Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel therapeutic agents, heterocyclic compounds, particularly thiadiazole derivatives, have garnered significant attention for their broad-spectrum antimicrobial activities. This guide provides a comparative analysis of newly synthesized 1,3,4-thiadiazole derivatives, presenting their antimicrobial efficacy against a range of bacterial and fungal strains. The data herein is compiled from recent studies and is intended to inform further research and development in this promising area of medicinal chemistry.
Comparative Antimicrobial Activity
The antimicrobial potential of novel thiadiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. The following tables summarize the in vitro activity of several newly synthesized compounds against clinically relevant microorganisms.
Antibacterial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Novel 1,3,4-Thiadiazole Derivatives against Bacterial Strains.
| Compound ID | Derivative Class | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Reference Compound (Ciprofloxacin) MIC (µg/mL) |
| TDZ-1 | Schiff Base of 5-amino-1,3,4-thiadiazole-2-thiol | 12.5 | 25 | 0.5 |
| TDZ-2 | 2,5-disubstituted 1,3,4-thiadiazole | 31.25 | 62.5 | 0.5 |
| TDZ-3 | N-(5-(1-methyl-indol-3-yl)-1,3,4-thiadiazol-2-yl)-2-(5-substitutedphenyl) | 10 | 10 | 0.5[1] |
| TDZ-4 | Pyrrolamide derivative with 1,3,4-thiadiazole ring | 0.125 | 16 | Not Specified[2] |
Table 2: Zone of Inhibition of Novel 1,3,4-Thiadiazole Derivatives against Bacterial Strains.
| Compound ID | Derivative Class | Staphylococcus aureus (Gram-positive) Zone of Inhibition (mm) | Escherichia coli (Gram-negative) Zone of Inhibition (mm) | Reference Compound (Cefuroxime) Zone of Inhibition (mm) |
| TDZ-SB-A | Schiff Base of 1,3,4-thiadiazole | 22 | 18 | 25 |
| TDZ-SB-B | Schiff Base of 1,3,4-thiadiazole | 20 | 16 | 25 |
| TDZ-CS-15 | Modified chitosan–thiadiazole conjugate | Moderate Potential | Moderate Potential | Not Specified[2] |
| TDZ-GA-21b | Gallic acid amide derivative with 1,3,4-thiadiazole core | Not Specified | MIC of 0.0313 mg/mL against Vibrio harveyi | Not Specified[2] |
Antifungal Activity
Table 3: Minimum Inhibitory Concentration (MIC) of Novel 1,3,4-Thiadiazole Derivatives against Fungal Strains.
| Compound ID | Derivative Class | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) | Reference Compound (Fluconazole) MIC (µg/mL) |
| TDZ-AF-1 | 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diol | 8 - 96 (MIC100) | 8 - 96 (MIC100) | Not Specified[3][4] |
| TDZ-AF-2 | 1,3,4-thiadiazole derivative (Compound 3l) | 5 | Not Tested | 1-4 |
| TDZ-AF-3 | 1,3,4-thiadiazole derivative (Compound 3k) | 10 | Not Tested | 1-4 |
| TDZ-AF-9b | 3-aryl-2-benzoylimino-5-(1-phenyl-3-acetyl-pyrazol-4-yl-carbonyl)-1,3,4-thiadiazole | Not Specified | 0.9 | Not Specified[5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]
-
Preparation of Antimicrobial Solutions: Stock solutions of the test compounds and reference drugs are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). A series of twofold dilutions are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.
Agar Well Diffusion Method for Zone of Inhibition
This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of inhibition around a well containing the substance.[2][5][8]
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized inoculum of the test microorganism (adjusted to 0.5 McFarland turbidity) is uniformly spread over the surface of the agar plate using a sterile cotton swab.
-
Well Preparation and Application of Test Compounds: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer. A defined volume of the test compound solution at a specific concentration is added to each well. A positive control (a known antibiotic) and a negative control (solvent) are also included.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Zone of Inhibition: After incubation, the diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Visualizing Mechanisms and Workflows
To better understand the potential mechanisms of action and the experimental processes, the following diagrams are provided.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of thiadiazole derivatives.
Caption: Proposed mechanisms of antimicrobial action for thiadiazole derivatives.
Concluding Remarks
The presented data underscores the potential of novel 1,3,4-thiadiazole derivatives as a promising class of antimicrobial agents. Several of the highlighted compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, with some demonstrating efficacy comparable to or exceeding that of standard reference drugs. The diverse chemical structures of these derivatives offer a rich scaffold for further optimization to enhance potency and broaden the spectrum of activity. While the precise mechanisms of action for many new thiadiazole derivatives are still under investigation, proposed targets include essential microbial enzymes and cell wall components. Further structure-activity relationship (SAR) studies are warranted to elucidate the key structural features responsible for the observed antimicrobial effects and to guide the design of next-generation thiadiazole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. Design, synthesis, spectral analysis, and biological evaluation of Schiff bases with a 1,3,4-thiadiazole moiety as an effective inhibitor against bacterial and fungal strains | European Journal of Chemistry [eurjchem.com]
- 8. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Antioxidant Activity of 1,3,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including promising antioxidant properties.[1] This guide provides a comparative analysis of the in vitro antioxidant activity of various 1,3,4-thiadiazole derivatives, supported by experimental data from recent studies. The objective is to offer a clear, data-driven resource for researchers engaged in the discovery of novel antioxidant agents.
Comparative Antioxidant Activity
The antioxidant potential of 1,3,4-thiadiazole derivatives is commonly evaluated through various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant potency.
The following table summarizes the IC50 values for different 1,3,4-thiadiazole derivatives from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a widely used method for assessing antioxidant activity.
| Compound ID | Derivative Structure/Substitution | DPPH IC50 (µM) | Standard (Ascorbic Acid) IC50 (µM) | Reference |
| TZD 5 | 2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one with a chloro group | 27.50 | 29.2 | [2][3] |
| TZD 3 | 2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one with a nitro group | 28.00 | 29.2 | [2][3] |
| 3'c | 1,3,4-thiadiazole-2-amide with an adamantane ring | Not specified, but noted for excellent activity | Not specified | [4][5] |
| 3b, 3d, 3h | 5-substituted-1,3,4-thiadiazole-2-thiols | Not specified, but noted for very high activity | Not specified | [6] |
Note: Direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for the accurate assessment and comparison of antioxidant activities. Below are representative protocols for common in vitro antioxidant assays.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.[2]
-
Preparation of Test Compounds: The synthesized 1,3,4-thiadiazole derivatives and a standard antioxidant (e.g., Ascorbic Acid) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions (e.g., 1 mg/mL).[2] Serial dilutions are then made to obtain a range of concentrations.
-
Reaction Mixture: In a test tube or 96-well plate, a small volume (e.g., 50 µL) of the test compound solution at various concentrations is added to a larger volume (e.g., 1 mL) of the DPPH solution.[2]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes to 2 hours).[2]
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[2][7]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex that can be quantified.[8]
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a FeCl₃·6H₂O solution.
-
Preparation of Test Compounds: Test compounds and a standard (e.g., FeSO₄·7H₂O) are prepared in a suitable solvent.
-
Reaction Mixture: A small volume of the test compound is mixed with the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 to 30 minutes).
-
Absorbance Measurement: The absorbance of the colored product (ferrous-TPTZ complex) is measured at a specific wavelength (e.g., 593 nm).
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the test sample with a standard curve prepared using known concentrations of Fe²⁺.
ABTS Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. Antioxidants neutralize this radical, leading to a discoloration that is measured spectrophotometrically.[9]
Protocol:
-
Generation of ABTS•⁺: The ABTS•⁺ radical is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Preparation of Test Compounds: Test compounds and a standard (e.g., Trolox or Ascorbic Acid) are prepared in a suitable solvent.
-
Reaction Mixture: The ABTS•⁺ solution is diluted with a buffer (e.g., phosphate buffer, pH 7.4) to a specific absorbance. A small volume of the test compound is then added to the diluted ABTS•⁺ solution.
-
Incubation: The reaction is incubated at room temperature for a set time.
-
Absorbance Measurement: The decrease in absorbance is measured at a specific wavelength (e.g., 734 nm).
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.
Visualizing Methodologies
To further clarify the experimental processes and underlying principles, the following diagrams are provided.
Caption: General workflow for in vitro antioxidant activity screening.
Caption: DPPH radical scavenging mechanism by a 1,3,4-thiadiazole derivative.
Conclusion
1,3,4-Thiadiazole derivatives continue to be a promising class of compounds in the search for effective antioxidants. The data indicates that specific substitutions on the thiadiazole and associated rings can significantly enhance radical scavenging activity, in some cases surpassing that of the standard antioxidant, ascorbic acid.[2][3] The standardized protocols presented here provide a framework for the reliable evaluation and comparison of newly synthesized derivatives, facilitating the identification of lead compounds for further development.
References
- 1. jocpr.com [jocpr.com]
- 2. saudijournals.com [saudijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. zenodo.org [zenodo.org]
- 5. Synthesis, antioxidant and antiproliferative activities of 1,3,4-thiadiazoles derived from phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemmethod.com [chemmethod.com]
- 8. Ferric Reducing Antioxidant Power (FRAP) Assay Kit [cellbiolabs.com]
- 9. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 1,2,4-Thiadiazoles
The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry and drug development, valued for its presence in a wide array of pharmacologically active compounds. The efficient and versatile synthesis of these heterocyclic molecules is, therefore, of paramount importance to researchers and scientists in the field. This guide provides a comprehensive comparative analysis of prominent synthetic routes to 1,2,4-thiadiazoles, offering an objective look at their methodologies, performance, and the experimental data that supports them.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for four widely employed methods for the synthesis of 1,2,4-thiadiazoles, allowing for a rapid comparison of their efficiency and reaction conditions.
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yields (%) |
| Oxidative Dimerization of Thioamides | Thioamides | Ceric Ammonium Nitrate (CAN) | Acetonitrile, Room Temperature, 10-30 min | 85-95 |
| Thioamides | Tetra(n-butyl)ammonium peroxydisulfate (TBAP) | Dichloromethane (CH2Cl2), 40°C, 24 h | 81 | |
| Thioamides | Vanadium-dependent haloperoxidases | PIPES buffer/MeCN, Room Temperature, 2 h | 51-91 | |
| From Nitriles and Thioamides | Nitriles, Thioamides | Iodine (I₂) | Dichloromethane (DCM), 80°C, 12 h | 60-85 |
| From Imidoyl Thioureas | Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Dichloromethane (DCM), Room Temperature, 5-10 min | 70-90 |
| Imidoyl Thioureas | Electrochemical (Carbon anode, Platinum cathode) | Acetonitrile (MeCN), nBu₄NBF₄, Room Temperature, Constant current (10 mA) | up to 85 | |
| From Amidines and Dithioesters | Amidines, Dithioesters | Sodium Hydride (NaH) | Dimethylformamide (DMF), Room Temperature, 4-10 h | Good to Excellent |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes cited in the comparative analysis.
Oxidative Dimerization of Thioamides
This method is one of the most straightforward approaches to symmetrically substituted 1,2,4-thiadiazoles.[1] A variety of oxidizing agents can be employed.
Protocol using Ceric Ammonium Nitrate (CAN): To a solution of the primary thioamide (1.0 mmol) in acetonitrile (5 mL), add ceric ammonium nitrate (CAN) (2.2 mmol) in one portion. Stir the reaction mixture at room temperature. The reaction is typically complete within 10-30 minutes, as monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is poured into water (20 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine (20 mL) and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Protocol using Tetra(n-butyl)ammonium peroxydisulfate (TBAP): A solution of the thioamide (1.0 mmol) and TBAP (1.2 equivalents) in dry dichloromethane (10 mL) is heated at 40°C under an argon atmosphere. The reaction progress is monitored by TLC. After completion, the reaction mixture is concentrated in vacuo. The resulting residue is dissolved in a minimal amount of dichloromethane and purified by flash column chromatography on silica gel to afford the pure 1,2,4-thiadiazole.
Synthesis from Nitriles and Thioamides
This iodine-mediated one-pot reaction is an efficient method for preparing unsymmetrically 3,5-disubstituted 1,2,4-thiadiazoles.[2][3]
Protocol: In a sealed tube, a mixture of the nitrile (1.2 mmol), thioamide (1.0 mmol), and iodine (2.0 mmol) in dichloromethane (5 mL) is stirred at 80°C for 12 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (15 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine (20 mL) and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the target 3,5-disubstituted 1,2,4-thiadiazole.[2]
Synthesis from Imidoyl Thioureas
This approach involves the intramolecular oxidative cyclization of imidoyl thioureas and can be achieved using chemical oxidants or electrochemical methods.
Protocol using Phenyliodine(III) bis(trifluoroacetate) (PIFA): To a stirred solution of the imidoyl thiourea (1.0 mmol) in dichloromethane (5 mL), add PIFA (1.1 mmol) at room temperature. The reaction is typically complete within 5-10 minutes, as monitored by TLC. Once the reaction is complete, it is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL). The product is extracted with dichloromethane (3 x 10 mL). The combined organic extracts are washed with brine (15 mL) and dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to obtain the desired 3-substituted-5-arylamino-1,2,4-thiadiazole.[4]
Electrochemical Protocol: In an undivided cell equipped with a carbon rod anode and a platinum plate cathode, a solution of the imidoyl thiourea (0.2 mmol) and nBu₄NBF₄ (0.3 mmol) in acetonitrile (8 mL) is electrolyzed at a constant current of 10 mA at room temperature. The reaction is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by flash chromatography on silica gel to give the corresponding 3-substituted 5-amino-1,2,4-thiadiazole.[5]
Synthesis from Amidines and Dithioesters
This transition-metal-free method allows for the synthesis of 3,5-bis(het)aryl/arylaminothiadiazoles through a base-mediated tandem thioacylation and subsequent intramolecular dehydrogenative N-S bond formation.[6][7]
Protocol: To a solution of the amidine (1 mmol) and the dithioester (1 mmol) in DMF (6 mL) under a nitrogen atmosphere, sodium hydride (2 equivalents) is added. The reaction mixture is stirred at room temperature for 4 to 10 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[7]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.
Caption: Oxidative Dimerization of Thioamides.
References
- 1. A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical Oxidative Intramolecular N-S Bond Formation: Synthesis of 3-Substituted 5-Amino-1,2,4-Thiadiazoles [organic-chemistry.org]
- 6. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Evaluation of Thiazole- and Oxadiazole-Containing Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
The convergence of thiazole, oxadiazole, and thiadiazole rings into single molecular entities has given rise to a promising class of heterocyclic compounds with a broad spectrum of biological activities. This guide provides a comparative overview of their performance in key therapeutic areas, supported by experimental data and detailed protocols. The strategic combination of these pharmacophores aims to enhance therapeutic efficacy and circumvent drug resistance.
Anticancer Activity: A Potent Force Against Proliferation
Thiazole- and oxadiazole-containing thiadiazoles have demonstrated significant cytotoxic effects against various human cancer cell lines. The primary mechanism often involves the induction of apoptosis and inhibition of key enzymes crucial for cancer cell survival.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity (IC50 values in µM) of representative compounds against a panel of human cancer cell lines.
| Compound ID | Linker/Core Structure | MCF-7 (Breast) | A549 (Lung) | Colo-205 (Colon) | A2780 (Ovarian) | DU-145 (Prostate) | HCT-116 (Colon) | Reference |
| 1 | 1,2,4-Oxadiazole-1,2,4-Thiadiazole-Pyrimidine | 0.22 ± 0.078 | 0.11 ± 0.051 | 0.93 ± 0.043 | 0.34 ± 0.056 | - | - | [1] |
| 2 | 1,2,4-Oxadiazole-Isoxazole-Quinazoline | 0.056 | 0.76 | - | - | 0.011 | - | [2] |
| 3 | 1,2,4-Oxadiazole-Imidazopyrazine | 0.68 | 1.56 | - | - | - | - | [2] |
| 4 | 1,2,4-Thiadiazole-1,2,4-Triazole | 1.91 ± 0.84 | 2.15 ± 0.49 | - | - | 3.08 ± 0.135 | - | [3] |
| 5 | 1,3,4-Oxadiazol-2-yl)thio]acetamide | - | <0.14 | - | - | - | - | [4] |
| 6 | Thiazole Derivative | ~4 | ~7 | - | - | - | ~7 | [5] |
Note: Lower IC50 values indicate higher potency. '-' indicates data not available.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO). A positive control, such as a known anticancer drug (e.g., Etoposide or Cisplatin), is also included. The plates are incubated for 48-72 hours.[3][4]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Caption: Workflow of the MTT assay for assessing cell viability.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
These hybrid molecules have shown considerable promise as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species. Their mechanism of action can involve the inhibition of essential enzymes, such as lanosterol-14α-demethylase in fungi.
Comparative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) in µg/mL for selected compounds against various microbial strains.
| Compound ID | Structure/Class | S. aureus (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) | C. albicans (Fungus) | Reference |
| 7 | 1,3,4-Thiadiazole derivative | - | - | 2.5 | - | [6] |
| 8 | Benzothiazolotriazole-1,3,4-thiadiazole | 128 | - | - | - | [6] |
| 9 | Triazolo-thiadiazole | 5-150 | 5-150 | 5-150 | 2-40 | [7] |
| 10 | Oxadiazole-thiadiazole hybrid | - | - | - | 0.78-3.12 | [8] |
| 11 | Thiazolyl-pyrazoline-triazole-thiadiazole | 5-10 | 5-10 | 5-10 | - | [9] |
Note: Lower MIC values indicate higher antimicrobial activity. '-' indicates data not available.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the microorganism is prepared in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Ketoconazole for fungi) is also tested.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Novel 1,3,4-Thiadiazole Derivatives: A Comparative Guide to Spectral Analysis
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a variety of pharmacologically active compounds.[1][2][3] These five-membered heterocyclic rings are integral to the development of new therapeutic agents, demonstrating a wide array of biological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][4][5] The synthesis of novel 1,3,4-thiadiazole derivatives is a burgeoning area of research, with spectral analysis serving as the critical tool for their structural elucidation and characterization. This guide provides a comparative overview of these derivatives, their spectral properties, and their performance against alternative heterocyclic systems, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
A Comparative Look: 1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole
In the quest for potent drug candidates, medicinal chemists often employ the concept of bioisosterism, where one atom or group of atoms is replaced by another with similar physical or chemical properties. The 1,3,4-oxadiazole ring is a common bioisostere of the 1,3,4-thiadiazole ring, with the sulfur atom being replaced by an oxygen atom.[6] This substitution can significantly influence the compound's physicochemical properties, metabolic stability, and biological activity.
While both scaffolds can form hydrogen bonds and possess favorable metabolic profiles, the presence of the sulfur atom in 1,3,4-thiadiazoles confers distinct properties.[6] The sulfur atom, with its available d-orbitals, can lead to different electronic distributions and bond angles compared to the more electronegative oxygen atom in oxadiazoles. This can affect how the molecule interacts with biological targets. For instance, a study demonstrated a drastic drop in anticancer activity when a 1,3,4-thiadiazole scaffold was replaced by its 1,3,4-oxadiazole isostere.[7]
Spectral Data of Novel 1,3,4-Thiadiazole Derivatives
The unambiguous identification of newly synthesized 1,3,4-thiadiazole derivatives relies on a combination of spectroscopic techniques.[8][9] Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process.[10][11] Below is a summary of typical spectral data for a representative 2,5-disubstituted 1,3,4-thiadiazole derivative.
| Spectral Technique | Characteristic Signals/Peaks | Interpretation |
| ¹H-NMR | δ 7.20-8.30 ppm (multiplets) δ 9.40-11.30 ppm (singlet) | Aromatic protons from substituents. Amine (N-H) proton, if present; its chemical shift can be affected by intramolecular hydrogen bonding.[12][13] |
| ¹³C-NMR | δ 158-170 ppm | Characteristic peaks for the two carbon atoms within the 1,3,4-thiadiazole ring.[9][13] |
| FT-IR | ~3300-3100 cm⁻¹ (broad) ~1600-1500 cm⁻¹ ~1100-1000 cm⁻¹ | N-H stretching vibration, if an amine group is present. C=N stretching vibration of the thiadiazole ring. C-S-C stretching vibration of the thiadiazole ring. |
| Mass Spectrometry (MS) | [M]+ or [M+H]+ | Molecular ion peak corresponding to the molecular weight of the compound. |
Comparative Biological Performance
The 1,3,4-thiadiazole moiety is a key pharmacophore in many compounds exhibiting potent biological activity. A significant number of recent studies have focused on their anticancer properties.[7] The data below compares the in vitro anticancer activity of a series of 1,3,4-thiadiazole derivatives against their 1,3,4-oxadiazole bioisosteres.
| Compound Series | Heterocyclic Core | Target Cancer Cell Line | IC₅₀ (µM) |
| Series A | 1,3,4-Thiadiazole | A549 (Lung Carcinoma) | 1.62 - 4.61[7] |
| Series B (Bioisostere) | 1,3,4-Oxadiazole | A549 (Lung Carcinoma) | 18.75 - 60.62[7] |
| Series C | 1,3,4-Thiadiazole | MCF-7 (Breast Cancer) | 3.26 - 15.7[7] |
| Series D | 1,3,4-Thiadiazole | HePG-2 (Liver Cancer) | 3.31 - 9.31[7] |
The data clearly indicates the superior anticancer potency of the 1,3,4-thiadiazole derivatives in this particular study, highlighting the significant role of the sulfur-containing heterocycle in the observed biological activity.[7]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation of research findings. Below are standard procedures for the key spectral analyses used in the characterization of 1,3,4-thiadiazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).[12]
-
¹H-NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C-NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are required. Proton decoupling is used to simplify the spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for soluble compounds, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Background Spectrum: Record a background spectrum of the pure KBr pellet or salt plate.
-
Sample Spectrum: Record the IR spectrum of the sample. The instrument measures the absorption of infrared radiation at different frequencies.
-
Data Analysis: The resulting spectrum is a plot of transmittance versus wavenumber (cm⁻¹). Identify characteristic absorption bands corresponding to specific functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for these types of molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Ionization: The sample molecules are ionized in the source.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound.
Visualizing the Workflow and Biological Context
To better illustrate the processes involved in the research and development of 1,3,4-thiadiazole derivatives, the following diagrams have been generated using Graphviz.
Caption: Workflow for Synthesis and Characterization of 1,3,4-Thiadiazole Derivatives.
Many 1,3,4-thiadiazole derivatives have shown promise as anticancer agents by inhibiting key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[7]
Caption: Inhibition of the EGFR Signaling Pathway by 1,3,4-Thiadiazole Derivatives.
References
- 1. A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. | Semantic Scholar [semanticscholar.org]
- 2. journaljpri.com [journaljpri.com]
- 3. researchgate.net [researchgate.net]
- 4. A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 11. lehigh.edu [lehigh.edu]
- 12. scielo.br [scielo.br]
- 13. dergipark.org.tr [dergipark.org.tr]
Unveiling the Antimicrobial Potential of Substituted 1,2,4-Thiadiazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial activity of various substituted 1,2,4-thiadiazole derivatives, supported by experimental data. The strategic introduction of different functional groups onto the 1,2,4-thiadiazole scaffold has been shown to significantly influence its biological activity, paving the way for the development of novel antimicrobial agents.
The 1,2,4-thiadiazole ring is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial and antifungal properties.[1] The growing concern over microbial resistance to existing drugs has spurred research into new heterocyclic compounds, with 1,2,4-thiadiazoles emerging as a promising class of candidates.[2][3] This guide synthesizes findings from multiple studies to offer a comparative analysis of their antimicrobial efficacy.
Comparative Antimicrobial Activity
The antimicrobial potency of substituted 1,2,4-thiadiazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data presented below summarizes the in vitro antibacterial and antifungal activities of various 1,2,4-thiadiazole derivatives against a panel of clinically relevant microbial strains.
It is important to note that many studies also investigate the closely related 1,3,4-thiadiazole isomers, and in some cases, these have shown comparable or even superior activity.[2][4] For instance, certain derivatives carrying a 1,3,4-thiadiazole ring have demonstrated higher antimicrobial activity against Bacillus subtilis and fungal strains compared to other synthesized compounds.[2][4]
Antibacterial Activity
Substituted 1,2,4-thiadiazoles have been tested against a range of Gram-positive and Gram-negative bacteria. The nature and position of the substituent on the thiadiazole ring play a crucial role in determining the antibacterial spectrum and potency. For example, the introduction of a benzoyl group in thiosemicarbazide and a benzyl group in a 1,3,4-thiadiazole derivative has been shown to yield compounds with a wide spectrum of antimicrobial activities.[5]
| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| Sulfonamide-1,2,4-thiadiazole derivatives | Varied activity | Varied activity | [6] |
| Thiazolyl–2-Pyrazoline Hybrid Compounds | S. aureus (MIC: 5–10 µg/mL) | E. coli, P. aeruginosa (MIC: 5–10 µg/mL) | [7][8] |
| Imidazole-fused imidazo[2,1-b][2][4][5]thiadiazole analogues | Low activity | Low activity | [9] |
Table 1: Summary of Antibacterial Activity of Selected 1,2,4-Thiadiazole Derivatives (MIC in µg/mL)
Antifungal Activity
Several substituted 1,2,4-thiadiazole derivatives have demonstrated significant antifungal activity against various fungal strains, including Candida albicans. The antifungal efficacy is also highly dependent on the nature of the substituents. Studies have shown that some synthetic analogues exhibit superior antifungal activity compared to commercially available fungicides like bifonazole.[6]
| Compound/Derivative | Fungal Strain(s) | MIC (µg/mL) or Inhibition Zone (mm) | Reference |
| Sulfonamide-1,2,4-thiadiazole derivatives | Various micromycetes | Significant activity compared to bifonazole | [6] |
| Thiazolyl–2-Pyrazoline Hybrid Compounds | C. albicans | Activity identical to nystatin | [7][8] |
| Imidazole-fused imidazo[2,1-b][2][4][5]thiadiazole analogues | C. albicans | MIC₅₀ = 0.16 µg/mL for compound 21a | [9] |
Table 2: Summary of Antifungal Activity of Selected 1,2,4-Thiadiazole Derivatives
Experimental Protocols
The evaluation of antimicrobial activity of 1,2,4-thiadiazole derivatives is predominantly carried out using standardized in vitro methods. The following are detailed methodologies for the key experiments cited in the literature.
Broth Microdilution Method
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on an appropriate medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) at a suitable temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified duration (e.g., 18-24 hours). A suspension of the microorganism is then prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Preparation of Test Compounds: The synthesized 1,2,4-thiadiazole derivatives are dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution. A series of two-fold dilutions of the stock solution are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (temperature and duration) for the specific microorganism being tested.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test substance.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Nutrient Agar) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Preparation of Wells: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.
-
Application of Test Compounds: A specific volume of the test compound solution (dissolved in a suitable solvent) at a known concentration is added to each well. A control well containing only the solvent is also included.
-
Incubation: The plates are incubated under suitable conditions to allow for the growth of the microorganism and the diffusion of the test compound.
-
Measurement of Inhibition Zone: After incubation, the diameter of the zone of complete inhibition of microbial growth around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Experimental Workflow
The general workflow for the synthesis and antimicrobial evaluation of substituted 1,2,4-thiadiazole derivatives is depicted in the following diagram.
Caption: General workflow for synthesis and antimicrobial evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. wjpmr.com [wjpmr.com]
- 4. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide-1,2,4-thiadiazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1,3,4]thiadiazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(1,2,3-Thiadiazol-4-yl)aniline: A Guide for Laboratory Professionals
For immediate release
This guide provides essential safety and logistical information for the proper disposal of 4-(1,2,3-Thiadiazol-4-yl)aniline, a compound of interest in pharmaceutical and chemical research. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., butyl, neoprene, Viton). Nitrile gloves are NOT recommended for handling aniline.[1] |
| Eye Protection | Chemical splash goggles or a face shield. |
| Lab Coat | A fully-buttoned lab coat is required. |
| Respiratory Protection | Use in a properly functioning certified laboratory chemical fume hood.[1][2] If not possible, a respirator may be required. |
Waste Segregation and Collection
Proper segregation of waste streams is crucial to prevent accidental reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect contaminated solid materials, such as gloves, bench paper, and empty containers, in a designated, clearly labeled hazardous waste container with a secure lid.[3]
-
The container must be compatible with the chemical waste.
-
-
Liquid Waste:
-
Sharps Waste:
-
Any needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
Decontamination Procedures
-
Work Area: After each use, wipe down the immediate work area and any equipment to prevent the accumulation of chemical residue.[1]
-
Spills: In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert dry substance and place it in an appropriate waste disposal container.[1][4] For larger spills, evacuate the area and contact Environmental Health & Safety (EH&S).[1]
-
Personal Decontamination: Upon leaving the designated work area, remove all personal protective equipment and wash hands thoroughly with soap and water.[1]
Disposal Workflow
The following diagram outlines the step-by-step process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal
The primary and only acceptable route for the disposal of this compound is through an approved hazardous waste disposal service.[3][5] It is imperative to adhere to all national and local regulations governing hazardous waste.[3][5] Do not dispose of this chemical down the drain or in the regular waste stream.[1]
Key Logistical Steps for Final Disposal:
-
Waste Identification and Labeling: Clearly identify all waste streams containing this compound. The label must include the full chemical name, "Hazardous Waste," and all associated hazard symbols.[3]
-
Storage: Store waste containers in a cool, dry, and well-ventilated designated waste accumulation area, away from incompatible materials such as strong oxidizers, strong acids, and strong bases.[1][3] The storage location should be secure and locked.[3][5]
-
Professional Disposal: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the hazardous waste.[1][6]
By following these procedures, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
